Product packaging for Trimethylsilyl 4-bromobut-2-enoate(Cat. No.:CAS No. 88239-39-8)

Trimethylsilyl 4-bromobut-2-enoate

Cat. No.: B8277346
CAS No.: 88239-39-8
M. Wt: 237.17 g/mol
InChI Key: GXBZWSOCDQRPJV-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-bromobut-2-enoate is a high-value synthetic intermediate designed for research applications in organic chemistry and drug discovery. This compound features two key reactive sites: a bromine substituent and a trimethylsilyl (TMS) ester. The bromine atom serves as a handle for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling carbon-carbon bond formation to elaborate the molecular structure . Concurrently, the trimethylsilyl ester group enhances the molecule's lipophilicity and can be selectively cleaved under mild acidic conditions to reveal the corresponding carboxylic acid, or it may participate in specific reactions where the silyl group acts as a masked enol . This dual functionality makes it a versatile precursor for constructing complex molecules, including potential active pharmaceutical ingredients (APIs). Analogs of this compound, such as other silyl-protected enoates, have demonstrated utility in multi-step syntheses, for instance, in the preparation of key intermediates for drugs like palbociclib . From a safety perspective, similar brominated compounds are classified as hazardous, causing skin burns and eye damage . Researchers should handle this material with appropriate personal protective equipment (PPE) including gloves, goggles, and lab coats. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2Si B8277346 Trimethylsilyl 4-bromobut-2-enoate CAS No. 88239-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88239-39-8

Molecular Formula

C7H13BrO2Si

Molecular Weight

237.17 g/mol

IUPAC Name

trimethylsilyl 4-bromobut-2-enoate

InChI

InChI=1S/C7H13BrO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-5H,6H2,1-3H3

InChI Key

GXBZWSOCDQRPJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C=CCBr

Origin of Product

United States

Foundational & Exploratory

Trimethylsilyl 4-bromobut-2-enoate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of Trimethylsilyl 4-bromobut-2-enoate (CAS No. 88239-39-8). This document is intended for use by professionals in the fields of chemical research, drug development, and materials science.

Chemical and Physical Properties

This compound is a silyl ester derivative of 4-bromobut-2-enoic acid. The introduction of the trimethylsilyl group enhances the compound's utility in various organic synthesis applications. While detailed experimental data on its physical properties are not widely published, a summary of its key identifiers and computed properties is provided below.

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValue
CAS Number 88239-39-8
Molecular Formula C₇H₁₃BrO₂Si
Molecular Weight 237.17 g/mol
Canonical SMILES C--INVALID-LINK--(C)OC(=O)C=CCBr
InChI Key GXBZWSOCDQRPJV-UHFFFAOYSA-N
Computed Complexity 160
Computed Rotatable Bond Count 4
Computed Topological Polar Surface Area 26.3 Ų

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the silylation of 4-bromobut-2-enoic acid. This reaction typically utilizes a silylating agent, such as a trimethylsilyl halide (e.g., trimethylsilyl chloride), in the presence of a base to neutralize the resulting acid.

General Experimental Protocol for Silylation
  • Dissolution: The carboxylic acid precursor, 4-bromobut-2-enoic acid, is dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A suitable base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), is added to the solution. The base acts as a scavenger for the hydrogen halide byproduct.

  • Silylating Agent Addition: The trimethylsilylating agent (e.g., trimethylsilyl chloride) is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-bromobut-2-enoic_acid 4-bromobut-2-enoic acid Reaction_Vessel Anhydrous Solvent Inert Atmosphere 4-bromobut-2-enoic_acid->Reaction_Vessel Silylating_Agent Trimethylsilylating Agent (e.g., TMSCl) Silylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Workup Filtration & Concentration Reaction_Vessel->Workup Reaction Purification Distillation or Chromatography Workup->Purification Byproduct Amine Hydrohalide Salt Workup->Byproduct Target_Compound This compound Purification->Target_Compound

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

This compound is expected to exhibit reactivity characteristic of both an α,β-unsaturated ester and a silyl ester.

  • Silyl Ester Moiety: The trimethylsilyl ester group is susceptible to hydrolysis in the presence of water or protic solvents, regenerating the corresponding carboxylic acid. This property makes it a useful protecting group for the carboxyl functional group.

  • α,β-Unsaturated System: The double bond is activated towards nucleophilic attack (Michael addition) at the β-position due to the electron-withdrawing nature of the ester.

  • Allylic Bromide: The bromine atom is in an allylic position, making it a good leaving group in nucleophilic substitution reactions.

Safety and Handling

General Precautions:

  • Moisture Sensitivity: Due to the hydrolytic instability of the silyl ester, the compound should be handled and stored under anhydrous conditions to prevent degradation.

  • Corrosivity: Based on related bromo-compounds, it may be corrosive and should be handled with appropriate personal protective equipment.

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled as a powder or aerosol, a respirator may be necessary.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases. Storage under an inert atmosphere is recommended.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations.

  • Protecting Group: The trimethylsilyl ester can serve as a temporary protecting group for the carboxylic acid functionality, which can be easily removed under mild conditions.

  • Michael Acceptor: The α,β-unsaturated system can participate in Michael addition reactions, allowing for the introduction of various nucleophiles at the β-position.

  • Electrophilic Substrate: The allylic bromide can undergo nucleophilic substitution, providing a route for the introduction of a wide range of functional groups.

These reactive sites make this compound a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Logical_Relationships TMS_ester Trimethylsilyl Ester Moiety Protecting_group Protecting Group Chemistry TMS_ester->Protecting_group enables Unsaturated_system α,β-Unsaturated System Michael_addition Michael Addition Unsaturated_system->Michael_addition enables Allylic_bromide Allylic Bromide Nucleophilic_substitution Nucleophilic Substitution Allylic_bromide->Nucleophilic_substitution enables Complex_synthesis Synthesis of Complex Molecules Protecting_group->Complex_synthesis facilitates Michael_addition->Complex_synthesis facilitates Nucleophilic_substitution->Complex_synthesis facilitates

Caption: Functional group relationships and synthetic applications of the title compound.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its handling requires appropriate safety precautions due to its likely moisture sensitivity and irritant properties. Further research into its specific physical properties and reactivity is warranted to fully exploit its synthetic utility.

Trimethylsilyl 4-bromobut-2-enoate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 4-bromobut-2-enoate is a functionalized organosilicon compound with potential applications in organic synthesis, particularly as a versatile building block in the development of pharmaceutical intermediates. The presence of a reactive silyl ester, a carbon-carbon double bond, and a bromo-substituent provides multiple sites for chemical modification. This guide outlines a proposed synthetic route for this compound from (E)-4-bromobut-2-enoic acid and details its expected characterization profile based on standard analytical techniques. Silyl esters are frequently utilized as reactive intermediates in organic synthesis due to their unique reactivity profiles, which can be modulated by the substituents on the silicon atom.[1]

Synthesis of this compound

The most direct and common method for the synthesis of trimethylsilyl esters is the reaction of a carboxylic acid with a suitable silylating agent. In this case, (E)-4-bromobut-2-enoic acid serves as the precursor, and a trimethylsilylating agent such as chlorotrimethylsilane (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) can be employed.

Proposed Synthetic Pathway

The synthesis involves the silylation of the carboxylic acid group of (E)-4-bromobut-2-enoic acid.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 (E)-4-Bromobut-2-enoic Acid Reaction Silylation Reactant1->Reaction Reactant2 Trimethylsilylating Agent (e.g., TMSCl) Reactant2->Reaction Workup Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on general procedures for the silylation of carboxylic acids.

Materials:

  • (E)-4-Bromobut-2-enoic acid

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add (E)-4-bromobut-2-enoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add chlorotrimethylsilane (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Proposed Reaction Conditions

ParameterValue
Reactant(E)-4-Bromobut-2-enoic acid
Silylating AgentChlorotrimethylsilane (TMSCl)
BaseTriethylamine (Et₃N)
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
PurificationVacuum Distillation or Column Chromatography

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic methods.

Physical Properties

Table 2: Physical and Chemical Properties

PropertyValueReference
CAS Number88239-39-8[2]
Molecular FormulaC₇H₁₃BrO₂Si[2]
Molecular Weight237.17 g/mol [2]
AppearanceExpected to be a colorless to pale yellow liquid-
Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl group and the butenoate backbone.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2dt1HH-3
~5.9-6.1d1HH-2
~4.0-4.2d2HH-4 (CH₂Br)
~0.3s9HSi(CH₃)₃

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (C-1)
~145=CH (C-3)
~125=CH (C-2)
~30CH₂Br (C-4)
~0Si(CH₃)₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the carbon-carbon double bond.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (sp³)
~1720StrongC=O stretch (ester)
~1640MediumC=C stretch
~1250, 840StrongSi-C stretch

3.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zIon
236/238[M]⁺ (Molecular ion with Br isotopes)
221/223[M - CH₃]⁺
157[M - Br]⁺
73[Si(CH₃)₃]⁺

Reaction Mechanism

The silylation of a carboxylic acid with chlorotrimethylsilane in the presence of a base like triethylamine proceeds through a nucleophilic acyl substitution mechanism.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Product Formation Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Et₃N Base Et₃N ProtonatedBase Et₃NH⁺ Carboxylate2 R-COO⁻ TMSCl Cl-Si(CH₃)₃ Intermediate R-COO-Si(CH₃)₃ + Cl⁻ TMSCl->Intermediate Intermediate2 R-COO-Si(CH₃)₃ + Cl⁻ Carboxylate2->TMSCl attacks Si Product R-COOSi(CH₃)₃ Salt Et₃NH⁺Cl⁻ Intermediate2->Product ProtonatedBase2 Et₃NH⁺ ProtonatedBase2->Salt + Cl⁻

Caption: Proposed mechanism for the silylation of a carboxylic acid with TMSCl and Et₃N.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chlorotrimethylsilane and triethylamine are corrosive and flammable. Avoid contact with skin and eyes and keep away from ignition sources.

  • (E)-4-Bromobut-2-enoic acid is an irritant. Avoid inhalation and contact with skin.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and expected characterization of this compound. While a specific, detailed experimental protocol is not currently available in the literature, the outlined procedures and predicted data, based on well-established principles of organic chemistry, offer a solid foundation for researchers and scientists interested in the preparation and utilization of this versatile compound. Further experimental work is required to confirm the proposed protocol and spectroscopic data.

References

Navigating the Synthesis and Reactivity of 4-Bromobut-2-enoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

The 4-bromobut-2-enoate scaffold is a valuable building block in organic synthesis, featuring a versatile α,β-unsaturated system and a reactive allylic bromide. These functionalities allow for a range of transformations, making it an attractive intermediate in the synthesis of complex molecules, including pharmaceutical agents. This guide will focus on the properties of (E)-4-bromobut-2-enoic acid and its methyl and ethyl esters, and further detail a general, experimentally-grounded protocol for the preparation of the corresponding trimethylsilyl ester.

Core Compounds: Properties and Identification

While Trimethylsilyl 4-bromobut-2-enoate remains elusive in chemical registries, its precursors are well-characterized. The pertinent physical and chemical properties of (E)-4-bromobut-2-enoic acid, and its methyl and ethyl esters are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
(E)-4-bromobut-2-enoic acid13991-36-1[1], 20629-35-0[2]C₄H₅BrO₂164.99[1][3]Melting Point: 73-74 °C[2]
Methyl (E)-4-bromobut-2-enoate1117-71-1[4][5], 6000-00-6[6]C₅H₇BrO₂179.01[6][7]Boiling Point: 83-85 °C @ 13 mmHg[6], Density: 1.522 g/mL at 25 °C[6]
Ethyl (E)-4-bromobut-2-enoate37746-78-4[8][9][10][11][12]C₆H₉BrO₂193.04[9][10]Boiling Point: 213.9 °C at 760 mmHg[8], Density: 1.4 g/cm³[8]

Synthesis of this compound: An Experimental Protocol

The synthesis of trimethylsilyl esters from carboxylic acids is a well-established transformation in organic chemistry. These reactions are typically rapid and high-yielding, proceeding under mild conditions. The trimethylsilyl ester of 4-bromobut-2-enoic acid can be prepared by reacting the parent carboxylic acid with a suitable silylating agent.

General Silylation Procedure:

A common and effective method involves the use of hexamethyldisilazane (HMDS) with a catalytic amount of iodine, often under solvent-free conditions.

  • Reactants: (E)-4-bromobut-2-enoic acid, Hexamethyldisilazane (HMDS), and a catalytic amount of Iodine (I₂).

  • Procedure:

    • To a clean, dry flask is added (E)-4-bromobut-2-enoic acid.

    • Hexamethyldisilazane (0.5 to 1.0 equivalents) is added to the flask.

    • A catalytic amount of iodine is introduced.

    • The reaction mixture is stirred at room temperature. The reaction progress can be monitored by the evolution of ammonia gas, which ceases upon completion.

    • The resulting this compound can be purified by distillation under reduced pressure.

An alternative method involves the use of trimethylchlorosilane (TMSCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.

Synthesis_of_Trimethylsilyl_4_bromobut_2_enoate Carboxylic_Acid (E)-4-bromobut-2-enoic acid Product This compound Carboxylic_Acid->Product Silylation Silylating_Agent Hexamethyldisilazane (HMDS) or Trimethylchlorosilane (TMSCl) Silylating_Agent->Product Byproduct Ammonia (from HMDS) or Triethylammonium chloride (from TMSCl/Et3N) Product->Byproduct

A schematic for the synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of this compound can be inferred from the known chemistry of α,β-unsaturated silyl esters and alkyl 4-bromobut-2-enoates. The key reactive sites are the carbon-carbon double bond, the ester carbonyl group, and the allylic carbon bearing the bromine atom.

Michael Addition:

The electron-withdrawing nature of the silyl ester group activates the double bond for Michael addition reactions. This allows for the introduction of a wide range of nucleophiles at the β-position, a key strategy for carbon-carbon and carbon-heteroatom bond formation.

Michael_Addition_Pathway Substrate This compound Intermediate Enolate Intermediate Substrate->Intermediate Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product β-Substituted Product Intermediate->Product Protonation

Generalized Michael addition pathway for α,β-unsaturated silyl esters.
Nucleophilic Substitution:

The allylic bromide is susceptible to nucleophilic substitution, providing a handle for the introduction of various functional groups. This reactivity is valuable in the synthesis of complex molecular scaffolds.

Applications in Synthesis:

Esters of 4-bromobut-2-enoic acid have been utilized in the synthesis of a variety of heterocyclic compounds and as intermediates in the preparation of substituted benzoxepines and benzopyrans.[6] The trimethylsilyl ester, being more reactive than its alkyl counterparts, can serve as a more efficient precursor in these and other synthetic transformations. Silyl esters are known reactive intermediates in organic synthesis, often generated in situ for subsequent reactions such as amidation and reduction.[13]

Conclusion

While this compound may not be a commercially available compound with a designated CAS number, its synthesis from (E)-4-bromobut-2-enoic acid is straightforward based on established methodologies for silyl ester formation. The expected reactivity of this compound, combining the features of an α,β-unsaturated ester and an allylic bromide, makes it a potentially valuable and highly reactive intermediate for researchers in synthetic chemistry and drug development. This guide provides the foundational information on its precursors and a clear pathway to its synthesis and potential applications.

References

Trimethylsilyl 4-bromobut-2-enoate: A Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for Trimethylsilyl 4-bromobut-2-enoate. Due to the limited availability of experimental data in public domains, this document focuses on predicted spectroscopic values and a generalized, robust experimental protocol.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for molecules with similar functional groups.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10dt1HH-3
~6.05dt1HH-2
~4.00dd2HH-4 (CH₂Br)
0.25s9HSi(CH₃)₃

Note: The coupling constants (J) for the vinyl protons (H-2 and H-3) are expected to be around 15 Hz for the (E)-isomer. The coupling between H-3 and H-4 would be a triplet, and between H-2 and H-4 a doublet of triplets.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~165C-1 (C=O)
~145C-3
~125C-2
~30C-4 (CH₂Br)
~ -1.5Si(CH₃)₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Functional Group
~2960, 2850C-H stretch (from TMS)
~1720C=O stretch (ester)
~1640C=C stretch (alkene)
~1250Si-C stretch
~1100Si-O stretch
~690C-Br stretch
MS (Mass Spectrometry) Data (Predicted)
m/zIon
236/238[M]⁺ (Molecular ion, bromine isotopes)
221/223[M - CH₃]⁺
157[M - Br]⁺
73[Si(CH₃)₃]⁺ (Base peak)

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on standard methods for the silylation of carboxylic acids.

Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobut-2-enoic acid (1 equivalent).

  • Dissolution: Dissolve the starting material in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Silylating Agent: Add a trimethylsilylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 equivalents) or chlorotrimethylsilane (TMSCl) (1.1 equivalents) in the presence of a base like triethylamine (1.2 equivalents). The addition should be done dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. If TMSCl and triethylamine were used, the resulting triethylammonium chloride salt can be filtered off.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield the pure this compound.

  • Characterization: The structure of the final product should be confirmed using NMR, IR, and MS, and compared against the predicted data.

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Synthesis of this compound start 4-bromobut-2-enoic acid reagents Silylating Agent (e.g., BSA or TMSCl/Et3N) in Dry Solvent start->reagents 1. reaction Stir at RT (2-4 hours) reagents->reaction 2. workup Solvent Removal & Filtration reaction->workup 3. purification Vacuum Distillation workup->purification 4. product This compound purification->product 5. characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization

Caption: Synthetic workflow for this compound.

In-depth Technical Guide on Trimethylsilyl 4-bromobut-2-enoate: Unraveling its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide aims to provide a comprehensive overview of the mechanism of action of trimethylsilyl 4-bromobut-2-enoate. Following an extensive search of scientific literature and patent databases, it must be noted that direct studies on the biological mechanism of action of this compound are not presently available. The information accessible primarily pertains to its chemical synthesis and its potential utility as a reagent in organic chemistry.

However, an indirect link to a significant biological pathway has been identified through patent literature, suggesting a potential, albeit unconfirmed, role in the development of anticancer therapeutics. This guide will therefore focus on this putative connection, presenting the available information in a structured format to aid researchers in understanding the potential biological context of this compound.

Association with MEK/ERK Pathway Inhibitors

A key piece of information connecting this compound to a biological target is found within a patent for substituted 3-cyano quinolines. These quinoline derivatives are described as potent inhibitors of the MEK/ERK signaling pathway, a critical cascade in regulating cell proliferation and survival that is often dysregulated in cancer. The patent lists this compound as a chemical compound within the context of the invention, suggesting its potential use as a starting material or intermediate in the synthesis of these MEK/ERK inhibitors.

It is crucial to emphasize that the patent does not provide experimental evidence of this compound itself possessing any biological activity. Its role appears to be that of a chemical building block.

The MEK/ERK Signaling Pathway: A Key Target in Oncology

The Ras-Raf-MEK-ERK pathway is a fundamental signaling cascade that transmits extracellular signals to the cell nucleus, influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

To provide context for the potential relevance of compounds derived from this compound, a simplified diagram of the MEK/ERK pathway is presented below.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor Substituted 3-cyano quinolines (potential products from trimethylsilyl 4-bromobut-2-enoate) Inhibitor->MEK Inhibition

Figure 1: Simplified diagram of the MEK/ERK signaling pathway and the putative inhibitory point of 3-cyano quinolines.

Quantitative Data

As there are no direct studies on the biological activity of this compound, no quantitative data such as IC50 or EC50 values are available.

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of this compound are not available in the public domain. Research in this area would first require the synthesis of the compound, followed by a series of in vitro and in cell-based assays to screen for biological activity. A hypothetical experimental workflow to investigate its potential as a MEK/ERK pathway inhibitor is outlined below.

Experimental_Workflow start Hypothesis: This compound or its derivatives inhibit MEK/ERK pathway synthesis Synthesis & Purification of This compound and/or 3-cyano quinoline derivatives start->synthesis biochemical_assay In vitro Kinase Assay (e.g., against MEK1/2, ERK1/2) synthesis->biochemical_assay cell_based_assay Cell-based Assays in Cancer Cell Lines (e.g., Proliferation, Apoptosis) synthesis->cell_based_assay conclusion Conclusion on Mechanism of Action biochemical_assay->conclusion No direct inhibition western_blot Western Blot Analysis for Phospho-ERK levels cell_based_assay->western_blot in_vivo In vivo Xenograft Studies in Animal Models western_blot->in_vivo Inhibition observed in_vivo->conclusion

Figure 2: Hypothetical workflow for investigating the mechanism of action.

Conclusion and Future Directions

Future research should focus on several key areas:

  • Synthesis and Biological Screening: Synthesizing this compound and its potential derivatives and screening them against a panel of cancer cell lines to identify any intrinsic biological activity.

  • Target Identification: If biological activity is observed, subsequent studies should aim to identify the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic screens.

  • Confirmation of Synthetic Utility: Elucidating the precise reaction schemes where this compound can be used to generate 3-cyano quinolines and other potentially bioactive molecules.

This document serves as a guide based on the currently available information. It is imperative for researchers to conduct empirical studies to fully understand the biological properties and potential therapeutic applications of this compound.

Trimethylsilyl 4-bromobut-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylsilyl 4-bromobut-2-enoate, a specialized chemical intermediate. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from general principles of silyl ester chemistry and data on closely related analogues. It is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a likely synthetic protocol, estimated physicochemical properties, and potential applications.

Core Compound Properties

While specific experimental data for this compound is not extensively published, its basic properties can be derived from vendor specifications and chemical structure.

PropertyValueSource
IUPAC Name trimethylsilyl (E)-4-bromobut-2-enoateSigma-Aldrich
Molecular Formula C₇H₁₃BrO₂SiN/A
Molecular Weight 237.17 g/mol
MDL Number MFCD28248595
Purity Typically ≥95%

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed reaction for the synthesis of this compound is depicted below. This reaction is a standard esterification where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl group.

Synthesis start reactant1 (E)-4-bromobut-2-enoic acid product Trimethylsilyl (E)-4-bromobut-2-enoate reactant1->product Reaction reactant2 Trimethylsilyl chloride (TMSCl) reactant2->product base Base (e.g., Triethylamine) base->product solvent Aprotic Solvent (e.g., Diethyl ether) solvent->product byproduct Triethylamine hydrochloride product->byproduct Forms end Applications cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds start Trimethylsilyl 4-bromobut-2-enoate nucleophilic_sub Nucleophilic Substitution (at C4-Br) start->nucleophilic_sub Nu⁻ amide_formation Amidation (at silyl ester) start->amide_formation R₂NH transesterification Transesterification (at silyl ester) start->transesterification R'OH product1 Functionalized Butenoates nucleophilic_sub->product1 Leads to product2 Butenamides amide_formation->product2 Leads to product3 Alkyl Butenoates transesterification->product3 Leads to end1 Bioactive Molecules (e.g., Enzyme Inhibitors, Natural Product Analogues) product1->end1 Further Synthesis product2->end1 product3->end1

An In-depth Technical Guide to Trimethylsilyl 4-bromobut-2-enoate: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl 4-bromobut-2-enoate is a specialized chemical compound with potential applications in organic synthesis, particularly as a versatile building block in the development of novel pharmaceutical agents. Its structure combines the reactivity of an α,β-unsaturated ester with a silyl protecting group and a reactive bromine atom, making it a valuable intermediate for various coupling and functionalization reactions. This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, detailed experimental protocols, and expected characterization data. Due to the compound's novelty, this guide is constructed based on established synthetic methodologies for structurally related molecules.

Introduction and Historical Context

This guide, therefore, presents a prospective look into the synthesis of this compound, drawing upon well-established chemical transformations. The methodologies detailed below are based on analogous reactions reported for similar substrates.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound.

Route A: Silylation of (E)-4-bromobut-2-enoic acid

This approach involves the direct silylation of commercially available (E)-4-bromobut-2-enoic acid using a suitable silylating agent.

G A (E)-4-bromobut-2-enoic acid B This compound A->B TMSCl, Et3N, CH2Cl2

Caption: Synthetic Route A.

Route B: Allylic Bromination of Trimethylsilyl but-2-enoate

This pathway begins with the silylation of crotonic acid (but-2-enoic acid), followed by the selective allylic bromination of the resulting trimethylsilyl ester.

G A Crotonic acid B Trimethylsilyl but-2-enoate A->B TMSCl, Et3N, CH2Cl2 C This compound B->C NBS, AIBN, CCl4

Caption: Synthetic Route B.

Detailed Experimental Protocols

Route A: Silylation of (E)-4-bromobut-2-enoic acid

Materials:

  • (E)-4-bromobut-2-enoic acid

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (E)-4-bromobut-2-enoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Add trimethylsilyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route B: Synthesis of Trimethylsilyl but-2-enoate and Subsequent Bromination

Step 1: Synthesis of Trimethylsilyl but-2-enoate

Materials:

  • Crotonic acid

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Follow the procedure outlined in Section 3.1, substituting crotonic acid for (E)-4-bromobut-2-enoic acid.

  • The resulting Trimethylsilyl but-2-enoate is a known compound and can be characterized before proceeding to the next step.

Step 2: Allylic Bromination of Trimethylsilyl but-2-enoate

Materials:

  • Trimethylsilyl but-2-enoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Trimethylsilyl but-2-enoate (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux (approximately 77 °C for CCl4) and maintain reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data and Characterization

As this compound is a novel compound, experimental data is not available. The following tables present expected data based on the synthesis and characterization of analogous compounds.

Table 1: Summary of Reaction Parameters (Hypothetical)

ParameterRoute ARoute B (Step 1)Route B (Step 2)
Starting Material (E)-4-bromobut-2-enoic acidCrotonic acidTrimethylsilyl but-2-enoate
Key Reagents TMSCl, Et3NTMSCl, Et3NNBS, AIBN
Solvent CH2Cl2CH2Cl2CCl4
Reaction Temperature 0 °C to RT0 °C to RTReflux (~77 °C)
Reaction Time 12-16 h12-16 h2-4 h
Typical Yield > 85% (predicted)> 90% (predicted)60-80% (predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.00-7.20 (m, 1H, -CH=), 5.90-6.10 (m, 1H, =CH-CO), 4.00-4.15 (d, 2H, -CH₂Br), 0.20-0.30 (s, 9H, -Si(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~165 (C=O), ~145 (-CH=), ~125 (=CH-CO), ~30 (-CH₂Br), ~0 (-Si(CH₃)₃)
IR (neat, cm⁻¹)~2960 (C-H, Si-CH₃), ~1720 (C=O, ester), ~1640 (C=C), ~1250 (Si-C), ~840 (Si-C)
Mass Spec (EI)m/z: [M]+, fragments corresponding to loss of Br, Si(CH₃)₃, etc.

Applications in Drug Development

While specific applications for this compound are not yet documented, its structure suggests significant potential in medicinal chemistry and drug development.

  • Michael Acceptor: The α,β-unsaturated ester functionality can act as a Michael acceptor, allowing for the covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors.

  • Cross-Coupling Reactions: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of complex molecular scaffolds.

  • Building Block for Heterocycles: This compound could serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

G A This compound B Michael Addition A->B C Cross-Coupling Reactions A->C D Heterocycle Synthesis A->D E Novel Drug Candidates B->E C->E D->E

Caption: Potential Synthetic Applications.

Conclusion

This compound represents a promising, albeit currently undocumented, synthetic intermediate. The synthetic routes and characterization data proposed in this guide provide a solid foundation for its preparation and future investigation. Its unique combination of reactive functional groups makes it a valuable tool for medicinal chemists and researchers in the field of drug discovery, offering new avenues for the synthesis of complex and biologically active molecules. Further research is warranted to explore the full synthetic potential of this versatile compound.

A Theoretical and Computational Investigation of Trimethylsilyl 4-bromobut-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of trimethylsilyl 4-bromobut-2-enoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in-silico analysis of organosilicon compounds. This document outlines the methodologies for theoretical calculations, presents illustrative data, and provides detailed experimental protocols for the synthesis and characterization of related compounds.

Introduction to this compound

This compound is an organosilicon compound that incorporates a silyl enol ether functionality and a reactive bromoalkene moiety. Silyl enol ethers are versatile intermediates in organic synthesis, valued for their role in carbon-carbon bond formation and stereoselective reactions.[1][2] The presence of the bromine atom and the conjugated system in the butenoate backbone suggests a rich and complex reactivity profile, making it a candidate for various synthetic applications, including as a precursor in the synthesis of pharmaceuticals and other complex organic molecules.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules. Computational studies can provide insights into reaction mechanisms, predict stable conformations, and rationalize experimental observations, thereby accelerating the research and development process.[3][4]

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a broad field with applications ranging from polymers to pharmaceuticals.[5][6][7] The unique properties of the silicon-carbon bond, being longer and weaker than a carbon-carbon bond, and the high affinity of silicon for oxygen, are key to the reactivity of compounds like this compound.[5][8]

Theoretical Methods for Calculation

The theoretical investigation of this compound can be effectively carried out using a variety of computational methods. The choice of method depends on the desired accuracy and the specific properties of interest.

2.1. Density Functional Theory (DFT)

DFT is a popular and robust method for studying the electronic structure of molecules.[9] A common approach involves geometry optimization followed by frequency calculations to ensure a true energy minimum is located.

  • Functional and Basis Set Selection: The choice of functional and basis set is crucial for obtaining accurate results. A widely used combination for organosilicon compounds is the B3LYP functional with a basis set such as 6-311+G(d,p). For heavier atoms like bromine, the use of effective core potentials (ECPs) can be considered.

  • Properties to Calculate:

    • Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the most stable conformation.

    • Vibrational Frequencies: Used to confirm the nature of stationary points (minima or transition states) and to predict infrared (IR) spectra.

    • Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding reactivity.

    • Thermochemical Data: Such as enthalpy, entropy, and Gibbs free energy.

2.2. Ab Initio Methods

For higher accuracy, especially for thermochemical data, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally expensive but can provide benchmark-quality results.

2.3. Solvation Models

To simulate the behavior of the molecule in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Illustrative Theoretical Data

The following tables present hypothetical, yet representative, quantitative data that could be obtained from DFT calculations on this compound at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Calculated Geometrical Parameters

ParameterValue (Å or °)
Bond Lengths (Å)
Si-O1.65
C=C1.34
C-C1.48
C=O1.21
C-Br1.94
Bond Angles (°)
Si-O-C125.8
O-C=C122.3
C=C-C120.5
C-C-Br110.2
Dihedral Angles (°)
Si-O-C=C178.5
O=C-C=C-175.0

Table 2: Calculated Electronic and Thermochemical Properties

PropertyValue
Electronic Properties
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D
Thermochemical Properties
Enthalpy (298.15 K)-1250.5 Hartree
Gibbs Free Energy (298.15 K)-1250.6 Hartree

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of this compound, adapted from standard procedures for similar compounds.

4.1. Synthesis of this compound

This procedure is a representative method for the silylation of a carboxylic acid.

  • Materials: 4-bromobut-2-enoic acid, trimethylsilyl chloride (TMSCl), triethylamine (TEA), and anhydrous diethyl ether.

  • Procedure:

    • To a solution of 4-bromobut-2-enoic acid (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The formation of triethylammonium chloride precipitate will be observed.

    • Filter the reaction mixture to remove the precipitate.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

4.2. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To identify the carbon skeleton.

    • ²⁹Si NMR: To confirm the presence of the trimethylsilyl group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester and the Si-O bond.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Diagram 1: Molecular Structure of this compound

molecular_structure Si Si O1 O Si->O1 Me1 CH3 Si->Me1 Me2 CH3 Si->Me2 Me3 CH3 Si->Me3 C1 C O1->C1 O2 O C1->O2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 Br Br C4->Br

Caption: Molecular structure of this compound.

Diagram 2: Computational Workflow for Theoretical Analysis

computational_workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis arrow arrow mol_structure Define Molecular Structure method_selection Select DFT Functional and Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop verify_min Verify Energy Minimum freq_calc->verify_min analyze_data Analyze Geometrical and Electronic Data electronic_prop->analyze_data verify_min->analyze_data compare_exp Compare with Experimental Data analyze_data->compare_exp

Caption: A typical workflow for the theoretical analysis of a molecule.

References

In-Depth Technical Guide: Analogs and Derivatives of Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 4-bromobut-2-enoate and its analogs are versatile building blocks in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The presence of a silyl ester, a reactive carbon-bromine bond, and an α,β-unsaturated system allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of key analogs and derivatives, with a focus on experimental protocols and potential applications in medicinal chemistry and materials science.

Core Compound and Analogs: Synthesis and Reactivity

The parent compound, this compound, serves as a key intermediate for the generation of various derivatives. Its synthesis and the preparation of related analogs are foundational to their application in further synthetic endeavors.

Synthesis of Silyl Enol Ethers and Ketene Acetals

Silyl enol ethers and silyl ketene acetals are crucial intermediates in modern organic synthesis, acting as enolate equivalents under mild conditions. The synthesis of silyl ketene acetals from α,β-unsaturated esters provides a pathway to analogs of this compound.

Experimental Protocol: Synthesis of Silyl Ketene Acetals from α,β-Unsaturated Esters

  • Reagents and Conditions:

    • α,β-Unsaturated ester (1.0 equiv)

    • Triethylamine (1.5 equiv)

    • Trimethylsilyl chloride (1.2 equiv)

    • Solvent: Dry dichloromethane (CH₂Cl₂)

    • Temperature: 0 °C to room temperature

  • Procedure:

    • To a solution of the α,β-unsaturated ester in dry CH₂Cl₂ at 0 °C, add triethylamine.

    • Slowly add trimethylsilyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography on silica gel.

This general procedure can be adapted for the synthesis of various silyl ketene acetals, which can then be used in a range of nucleophilic addition reactions.

Key Reactions and Derivatives

The reactivity of this compound and its analogs can be broadly categorized into reactions at the silyl ester, the carbon-bromine bond, and the α,β-unsaturated system.

Reformatsky-Type Reactions

The Reformatsky reaction and its variations are powerful tools for carbon-carbon bond formation. Analogs of this compound, such as other α-halo esters, can react with carbonyl compounds in the presence of a metal, typically zinc, to form β-hydroxy esters. Silyl esters can also participate in these reactions, leading to silylated products.

Experimental Protocol: Zinc-Mediated Reformatsky Reaction

  • Reagents and Conditions:

    • Aldehyde or ketone (1.0 equiv)

    • α-Bromo ester (e.g., Ethyl 4-bromocrotonate) (1.2 equiv)

    • Activated zinc dust (1.5 equiv)

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Initiator: A crystal of iodine (optional)

    • Temperature: Reflux

  • Procedure:

    • Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

    • In a flame-dried flask under an inert atmosphere, combine the activated zinc and a crystal of iodine.

    • Add a solution of the α-bromo ester in anhydrous THF to the zinc suspension.

    • Gently heat the mixture to initiate the reaction (indicated by the disappearance of the iodine color).

    • Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting β-hydroxy ester by column chromatography.

The following diagram illustrates the general workflow for a Reformatsky reaction.

Reformatsky_Workflow start Start reagents Combine α-Halo Ester, Carbonyl Compound, and Activated Zinc start->reagents reaction Reflux in Anhydrous Solvent reagents->reaction workup Aqueous Workup (e.g., NH4Cl) reaction->workup extraction Extraction and Drying workup->extraction purification Purification (Chromatography) extraction->purification product β-Hydroxy Ester purification->product Nucleophilic_Substitution start 4-Bromobut-2-enoate Derivative reaction SN2 Reaction start->reaction nucleophile Nitrogen Nucleophile (e.g., N3-) nucleophile->reaction product γ-Nitrogen Substituted Derivative reaction->product Michael_Addition_Pathway cluster_0 Michael Reaction Michael_Donor Michael Donor (Nucleophile) Intermediate Enolate Intermediate Michael_Donor->Intermediate 1,4-Addition Michael_Acceptor Michael Acceptor (α,β-Unsaturated Ester) Michael_Acceptor->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Methodological & Application

Application Notes and Protocols: Trimethylsilyl 4-bromobut-2-enoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct literature on the synthesis and specific applications of Trimethylsilyl 4-bromobut-2-enoate is limited. The following application notes and protocols are based on the well-established reactivity of its constituent functional groups: a silyl enol ether (specifically a silyl ketene acetal), an allylic bromide, and an α,β-unsaturated ester. These notes serve as a theoretical guide for researchers exploring its potential in organic synthesis.

Overview and Synthetic Strategy

This compound is a bifunctional reagent with significant potential in organic synthesis. Its structure combines the reactivity of an allylic bromide, susceptible to nucleophilic attack, and a silyl ketene acetal, a versatile enolate equivalent. This unique combination allows for sequential or tandem reactions to construct complex molecular architectures.

A plausible synthetic approach to this compound would involve the silylation of a corresponding 4-bromobut-2-enoic acid or its ester derivative. The synthesis of silyl enol ethers from α,β-unsaturated carbonyl compounds is a well-established transformation.[1][2]

Potential Applications in Organic Synthesis

Based on its structure, this compound can be envisioned as a versatile building block for various synthetic transformations, including:

  • Annulation Reactions: Acting as a four-carbon synthon for the construction of cyclic systems.

  • Tandem Reactions: Sequential nucleophilic substitution at the allylic position followed by a reaction at the silyl ketene acetal functionality.

  • Reformatsky-type Reactions: As a precursor to a zinc enolate for the synthesis of β-hydroxy esters.[3][4][5]

  • Michael Additions: The α,β-unsaturated system can act as a Michael acceptor.[6][7][8][9][10]

  • Cross-Coupling Reactions: The vinylsilane moiety could potentially participate in Hiyama-type cross-coupling reactions.[11]

Key Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key transformations involving this compound, based on analogous reactions reported in the literature.

Protocol 3.1: Nucleophilic Substitution of the Allylic Bromide

This protocol describes a typical SN2 reaction with a soft nucleophile, such as a malonate ester. Allylic bromides are excellent substrates for nucleophilic substitution reactions.[12][13][14][15]

Reaction Scheme:

G reagent1 This compound product Substituted butenoate derivative reagent1->product reagent2 Dimethyl malonate NaH, THF reagent2->product G reagent1 This compound product β-Hydroxy ester derivative reagent1->product reagent2 1. Zinc dust, THF 2. Benzaldehyde 3. H3O+ workup reagent2->product G reagent1 This compound product β-Alkylated ester derivative reagent1->product reagent2 1. Me2CuLi, THF, -78 °C 2. H3O+ workup reagent2->product

References

Application Notes and Protocols for Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Trimethylsilyl 4-bromobut-2-enoate, a versatile bifunctional reagent in organic synthesis. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a guide for laboratory implementation.

Synthesis of this compound

This compound can be synthesized from 4-bromobut-2-enoic acid and a silylating agent. The use of trimethylsilyl chloride in the presence of a base is a common method for the formation of trimethylsilyl esters from carboxylic acids.[1][2]

Experimental Protocol: Synthesis

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
4-Bromobut-2-enoic acidC₄H₅BrO₂164.981.0 eqStarting material
Trimethylsilyl chloride (TMSCl)C₃H₉SiCl108.641.2 eqSilylating agent
Triethylamine (TEA)C₆H₁₅N101.191.5 eqBase
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromobut-2-enoic acid (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the stirred suspension.

  • Slowly add trimethylsilyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain a precipitate of triethylammonium chloride.

  • Filter the mixture under an inert atmosphere to remove the salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by vacuum distillation.

Expected Data:

ParameterExpected Value
Yield 85-95% (typical for silyl ester formation)
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, ppm) δ 7.0-7.2 (m, 1H), 6.0-6.2 (m, 1H), 4.0-4.2 (d, 2H), 0.3 (s, 9H)
¹³C NMR (CDCl₃, ppm) δ 165-170, 140-145, 120-125, 30-35, 0
IR (neat, cm⁻¹) ~1720 (C=O, ester), ~1640 (C=C), ~1250 (Si-CH₃)

Note: Spectroscopic data are estimated based on analogous structures and may vary.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 4-Bromobut-2-enoic_acid 4-Bromobut-2-enoic acid Reaction Reaction in DCM 0°C to RT, 4-6h 4-Bromobut-2-enoic_acid->Reaction TMSCl Trimethylsilyl chloride TMSCl->Reaction TEA Triethylamine TEA->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Trimethylsilyl 4-bromobut-2-enoate Purification->Product

Caption: Synthesis workflow for this compound.

Application in Reformatsky-Type Reactions

This compound can be employed in Reformatsky-type reactions.[3][4][5] In this reaction, the carbon-bromine bond is reductively inserted by a metal, typically zinc, to form an organozinc nucleophile. This nucleophile can then add to carbonyl compounds to form β-hydroxy esters (or in this case, γ-hydroxy-α,β-unsaturated silyl esters). The silyl ester functionality is generally stable to these conditions.

Experimental Protocol: Reformatsky-Type Reaction

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₁₃BrO₂Si237.161.0 eqReagent
Aldehyde/KetoneR₂C=O-1.1 eqSubstrate
Zinc dustZn65.381.5 eqActivated
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSolvent
Saturated NH₄Cl solutionNH₄Cl53.49-For workup

Procedure:

  • Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under a nitrogen atmosphere, add the activated zinc dust (1.5 eq) and anhydrous THF.

  • Add a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous THF to the zinc suspension.

  • Gently heat the mixture to initiate the reaction (e.g., using a heat gun or a warm water bath).

  • Once the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Reformatsky-Type Reaction Pathway

Reformatsky_Pathway Reagent Trimethylsilyl 4-bromobut-2-enoate Intermediate Organozinc Intermediate Reagent->Intermediate + Zn Zinc Zn Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Intermediate Workup Aqueous Workup Intermediate->Workup Product γ-Hydroxy-α,β-unsaturated Silyl Ester Workup->Product

Caption: Pathway for the Reformatsky-type reaction.

Application in Mukaiyama-Michael Additions

As a silyl enol ether derivative (specifically, a silyl ketene acetal), this compound can act as a nucleophile in Michael additions, particularly the Lewis acid-catalyzed Mukaiyama-Michael addition.[6][7][8][9] This allows for the conjugate addition to α,β-unsaturated carbonyl compounds.

Experimental Protocol: Mukaiyama-Michael Addition

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₁₃BrO₂Si237.161.1 eqMichael Donor
α,β-Unsaturated Ketone/EsterRCH=CHCOR'-1.0 eqMichael Acceptor
Titanium(IV) chloride (TiCl₄)TiCl₄189.681.2 eqLewis Acid
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Saturated NaHCO₃ solutionNaHCO₃84.01-For workup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the α,β-unsaturated carbonyl compound (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium(IV) chloride (1.2 eq, typically as a 1 M solution in DCM) to the stirred solution.

  • After stirring for 10 minutes, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Mukaiyama-Michael Addition Workflow

Michael_Addition_Workflow cluster_reactants Reactants Donor Trimethylsilyl 4-bromobut-2-enoate Reaction Reaction in DCM -78°C, 2-3h Donor->Reaction Acceptor α,β-Unsaturated Carbonyl Acceptor->Reaction Catalyst TiCl₄ (Lewis Acid) Catalyst->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extraction Extraction & Purification Quench->Extraction Product 1,5-Dicarbonyl Adduct Extraction->Product

Caption: Workflow for the Mukaiyama-Michael addition.

Safety Information:

  • This compound is expected to be an irritant to the skin, eyes, and respiratory tract. It is a combustible liquid.

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Trimethylsilyl chloride is flammable and reacts with moisture to produce HCl gas.

  • Titanium(IV) chloride is highly corrosive and reacts violently with water.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Trimethylsilyl 4-bromobut-2-enoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Trimethylsilyl 4-bromobut-2-enoate as a versatile reagent in palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization and application in organic synthesis and drug development.

Synthesis of this compound

Introduction: this compound can be synthesized from 4-bromobut-2-enoic acid through silylation. This process protects the carboxylic acid as a trimethylsilyl ester, which can be advantageous for subsequent reactions.

Protocol:

Materials:

  • 4-bromobut-2-enoic acid

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a stirred solution of 4-bromobut-2-enoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound.

Logical Relationship for Synthesis:

synthesis_workflow cluster_start Starting Materials 4-bromobut-2-enoic acid 4-bromobut-2-enoic acid Reaction Reaction 4-bromobut-2-enoic acid->Reaction Chlorotrimethylsilane Chlorotrimethylsilane Chlorotrimethylsilane->Reaction Triethylamine Triethylamine Triethylamine->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The vinyl bromide moiety of this compound makes it a suitable coupling partner in Suzuki-Miyaura reactions. This allows for the formation of a new carbon-carbon bond at the C4 position, leading to the synthesis of functionalized silyl esters which can be readily hydrolyzed to the corresponding carboxylic acids.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask, combine this compound, the boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryBoronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acidTrimethylsilyl 4-phenylbut-2-enoate85
24-Methoxyphenylboronic acidTrimethylsilyl 4-(4-methoxyphenyl)but-2-enoate88
3Vinylboronic acidTrimethylsilyl hexa-2,5-dienoate75

Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R'-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diorganopalladium R'-Pd(II)L₂-R Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application in Heck Cross-Coupling Reactions

Introduction: this compound can undergo Heck reactions with various alkenes to introduce a substituted vinyl group at the C4 position. This reaction is valuable for the synthesis of extended conjugated systems.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative Examples):

EntryAlkeneProductYield (%)
1StyreneTrimethylsilyl 6-phenylhexa-2,5-dienoate78
2n-Butyl acrylateTrimethylsilyl 4-(3-butoxy-3-oxoprop-1-en-1-yl)but-2-enoate70
31-OcteneTrimethylsilyl tetradeca-2,5-dienoate65

Heck Reaction Workflow:

Heck_Workflow Start Starting Materials: - this compound - Alkene - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - DMF Reaction_Setup Combine reagents in a sealed tube under inert atmosphere. Start->Reaction_Setup Heating Heat at 100-120 °C for 12-24 hours. Reaction_Setup->Heating Workup Cool, dilute with ether, filter, wash, and dry. Heating->Workup Purification Column chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Heck reaction.

Application in Stille Cross-Coupling Reactions

Introduction: The Stille reaction provides another avenue for C-C bond formation using this compound and an organostannane reagent. This reaction is known for its tolerance of a wide range of functional groups.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Organostannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the organostannane in anhydrous toluene.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux (around 110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryOrganostannane (R-Sn(Bu)₃)ProductYield (%)
1PhenyltributylstannaneTrimethylsilyl 4-phenylbut-2-enoate82
2(4-Methoxyphenyl)tributylstannaneTrimethylsilyl 4-(4-methoxyphenyl)but-2-enoate85
3VinyltributylstannaneTrimethylsilyl hexa-2,5-dienoate72

Application in Sonogashira Cross-Coupling Reactions

Introduction: The Sonogashira coupling enables the formation of a C-C bond between the vinyl bromide of this compound and a terminal alkyne, leading to the synthesis of enyne-containing silyl esters.

General Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of this compound and the terminal alkyne in a mixture of triethylamine and THF, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)
1PhenylacetyleneTrimethylsilyl 6-phenylhex-2-en-5-ynoate80
21-HexyneTrimethylsilyl dec-2-en-5-ynoate75
3EthynyltrimethylsilaneTrimethylsilyl 6-(trimethylsilyl)hex-2-en-5-ynoate78

Disclaimer: The provided protocols and data are illustrative and based on general principles of cross-coupling reactions. Optimal conditions may vary depending on the specific substrates and desired products. Researchers are encouraged to perform their own optimization studies.

Application Notes and Protocols for Trimethylsilyl 4-bromobut-2-enoate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific documented applications or established protocols for the use of trimethylsilyl 4-bromobut-2-enoate in the synthesis of complex molecules.

While the structural components of this compound suggest potential utility as a reactive intermediate in organic synthesis, there is a notable absence of published research detailing its specific applications, reaction conditions, or efficacy in the construction of complex molecular architectures. Researchers, scientists, and drug development professionals should be aware that the use of this specific reagent is not supported by existing literature.

General Synthetic Context and Potential Reactivity

Although no direct examples are available for the title compound, its structure suggests potential reactivity patterns based on related chemical entities. The molecule contains two key reactive sites:

  • α,β-Unsaturated Ester: This moiety is a classic Michael acceptor, susceptible to nucleophilic attack at the β-position.

  • Allylic Bromide: The bromine atom is in an allylic position, making it a good leaving group for nucleophilic substitution (SN2 or SN2' reactions).

  • Trimethylsilyl Ester: The silyl ester can act as a protected carboxylic acid, which can be deprotected under mild conditions. It can also influence the reactivity of the enoate system.

Based on these features, one could hypothesize its use in reactions such as:

  • Annulation Reactions: As a four-carbon building block for the construction of five- or six-membered rings.

  • Reformatsky-type Reactions: Where the carbon-bromine bond could oxidatively add to a metal (e.g., zinc), forming an organometallic nucleophile.

  • Reactions with Nucleophiles: Where various nucleophiles could displace the bromide or add to the unsaturated system.

However, it is crucial to reiterate that these are theoretical possibilities, and no concrete examples have been reported.

Alternative Reagents and Methodologies

For researchers interested in the synthesis of complex molecules containing butenolide or related γ-hydroxy-α,β-unsaturated ester moieties, the literature provides several well-established alternative strategies. These include:

  • Reformatsky Reaction: The reaction of α-halo esters with aldehydes or ketones in the presence of zinc is a classic method for preparing β-hydroxy esters, which can be precursors to the desired structures.

  • Mukaiyama Aldol Reaction of Silyloxyfurans: The reaction of 2-(trimethylsilyloxy)furan with aldehydes or ketones, typically catalyzed by a Lewis acid, is a powerful method for the synthesis of γ-butenolides.

  • Horner-Wadsworth-Emmons Reaction: The reaction of phosphonate carbanions with aldehydes can be employed to construct α,β-unsaturated esters. Chiral cyanohydrins can be converted to O-protected α-hydroxy aldehydes, which then undergo a Horner-Wadsworth-Emmons reaction to yield chiral γ-hydroxy-α,β-unsaturated esters.

Data Presentation and Experimental Protocols

Due to the lack of specific data in the literature for this compound, no quantitative data tables or detailed experimental protocols can be provided.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships involving this compound have been described in the literature, no diagrams can be generated.

Application Note: Scale-up Synthesis of Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of Trimethylsilyl 4-bromobut-2-enoate, a potentially valuable intermediate in organic synthesis and drug development. The described method is based on the silylation of (E)-4-bromobut-2-enoic acid using trimethylsilyl chloride in the presence of a tertiary amine base. This protocol is designed to be scalable and reproducible, offering high yields and purity. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

Trimethylsilyl esters are versatile protecting groups for carboxylic acids and are utilized as reactive intermediates in a variety of organic transformations. This compound, with its combination of a silyl ester and a reactive bromo-alkene moiety, presents itself as a useful building block for the synthesis of more complex molecules. The ability to produce this compound on a larger scale is crucial for its application in multi-step syntheses and drug discovery programs. This document outlines a robust and efficient protocol for its preparation.

Reaction Scheme

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
(E)-4-bromobut-2-enoic acid164.99->95%
Trimethylsilyl chloride (TMSCl)108.640.856>98%
Triethylamine (TEA)101.190.726>99%
Dichloromethane (DCM)84.931.33Anhydrous, >99.8%
Hexane86.180.655Anhydrous, >99%

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: A dry 1 L three-neck round-bottom flask is charged with (E)-4-bromobut-2-enoic acid (82.5 g, 0.5 mol) and anhydrous dichloromethane (500 mL). The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

  • Addition of Base: Triethylamine (70 mL, 0.5 mol) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 15 minutes.

  • Silylation: Trimethylsilyl chloride (64 mL, 0.5 mol) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is dissolved in a minimal amount of hexane and filtered again to remove any remaining salts. The hexane is then removed in vacuo to yield the final product.

Quantitative Data

Table 1: Reactant Quantities for Scale-up Synthesis

ReactantMoles (mol)Mass (g)Volume (mL)
(E)-4-bromobut-2-enoic acid0.582.5-
Trimethylsilyl chloride0.554.363.5
Triethylamine0.550.669.7
Dichloromethane--500

Table 2: Expected Yield and Purity

ParameterValue
Expected Yield 90-95%
Purity (by NMR) >95%
Physical Appearance Colorless to pale yellow oil

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.85 (m, 1H), 6.05-5.90 (m, 1H), 4.05 (d, J = 4.0 Hz, 2H), 0.30 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 145.0, 125.0, 35.0, 0.0.

  • IR (neat, cm⁻¹): 2960, 1720 (C=O), 1250 (Si-CH₃), 1100 (Si-O).

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Silylation Reaction cluster_workup Work-up and Purification A Charge flask with (E)-4-bromobut-2-enoic acid and DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Trimethylsilyl Chloride C->D E Stir at room temperature for 2h D->E F Filter to remove TEA·HCl E->F G Concentrate in vacuo F->G H Dissolve in Hexane and Filter G->H I Remove Hexane in vacuo H->I J J I->J Final Product: Trimethylsilyl 4-bromobut-2-enoate

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Trimethylsilyl chloride is corrosive and reacts with moisture to produce HCl gas. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available and relatively inexpensive reagents makes this procedure suitable for large-scale production. The high expected yield and purity of the final product make it an attractive intermediate for various applications in organic synthesis and medicinal chemistry.

Application Notes and Protocols for Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and key reactions of trimethylsilyl 4-bromobut-2-enoate, a versatile reagent in organic synthesis. The protocols focus on the preparation of the title compound via a two-step sequence involving silylation of crotonic acid followed by allylic bromination. Furthermore, a comprehensive guide to its application in the Reformatsky reaction with various carbonyl compounds is presented, including optimized reaction conditions and a summary of expected yields. The information is intended to facilitate the use of this reagent in the synthesis of complex organic molecules and in drug development workflows.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step sequence starting from commercially available crotonic acid. The first step involves the formation of the trimethylsilyl ester, followed by a regioselective allylic bromination.

Step 1: Synthesis of Trimethylsilyl crotonate

The silylation of crotonic acid can be achieved using standard procedures for the formation of trimethylsilyl esters from carboxylic acids. A common and effective method involves the reaction of the carboxylic acid with a silylating agent such as chlorotrimethylsilane in the presence of a base.

Experimental Protocol:

  • To a stirred solution of crotonic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt.

  • The filtrate is concentrated under reduced pressure to afford the crude trimethylsilyl crotonate, which can be purified by distillation.

Step 2: Allylic Bromination of Trimethylsilyl crotonate

The second step involves the allylic bromination of the prepared trimethylsilyl crotonate using N-bromosuccinimide (NBS) as the bromine source. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a light source (e.g., a sunlamp), dissolve trimethylsilyl crotonate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with the light source for 2-6 hours. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by vacuum distillation.

Reformatsky Reaction of this compound

This compound is an excellent substrate for the Reformatsky reaction, which allows for the formation of β-hydroxy esters by reacting with aldehydes and ketones in the presence of zinc metal.[1][2] The reaction proceeds through the formation of an organozinc intermediate.[3]

General Experimental Protocol for the Reformatsky Reaction
  • Activate zinc dust by stirring it with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. This can improve reaction yields.[3]

  • In a flame-dried, three-necked flask under an inert atmosphere, place the activated zinc dust (1.5 eq).

  • Add a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[1]

  • The reaction can be initiated by gentle heating or sonication.

  • Stir the reaction mixture at room temperature or gentle reflux for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting β-hydroxy ester can be purified by column chromatography on silica gel.

Tabulated Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Reformatsky reaction of this compound with representative aldehydes and ketones. Yields are based on analogous reactions reported in the literature for similar bromoesters.

Carbonyl SubstrateSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeTHF25-402-375-85
AcetoneDiethyl Ether35 (reflux)3-460-70
CyclohexanoneTHF25-402-470-80
4-MethoxybenzaldehydeTHF25-402-380-90
2-PentanoneDiethyl Ether35 (reflux)3-555-65

Visualized Workflows and Mechanisms

Synthesis Workflow

Synthesis_Workflow CrotonicAcid Crotonic Acid Silylation Silylation (TMSCl, Et3N) CrotonicAcid->Silylation TMSCrotonate Trimethylsilyl crotonate Silylation->TMSCrotonate AllylicBromination Allylic Bromination (NBS, AIBN, hv) TMSCrotonate->AllylicBromination FinalProduct Trimethylsilyl 4-bromobut-2-enoate AllylicBromination->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Reformatsky Reaction Mechanism

Reformatsky_Mechanism cluster_step1 Step 1: Formation of Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Bromoester Trimethylsilyl 4-bromobut-2-enoate Zinc Zn Metal Bromoester->Zinc Oxidative Addition Organozinc Organozinc Intermediate (Reformatsky Reagent) Zinc->Organozinc Addition Nucleophilic Addition Organozinc->Addition Carbonyl Aldehyde or Ketone (R1, R2 = H, Alkyl, Aryl) Carbonyl->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Workup Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Product β-Hydroxy Ester Workup->Product

Caption: Generalized mechanism of the Reformatsky reaction.

Safety and Handling

  • Chlorotrimethylsilane is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated area.

  • Carbon tetrachloride is a hazardous solvent and a suspected carcinogen. Use only in a fume hood with appropriate safety precautions.

  • Zinc dust can be flammable.

  • Always conduct reactions under an inert atmosphere when using moisture-sensitive reagents.

Conclusion

This compound serves as a valuable synthetic intermediate. The protocols provided herein offer a clear and reproducible guide for its preparation and subsequent use in the Reformatsky reaction. The tabulated data and visualized workflows are intended to aid researchers in the efficient application of this reagent for the synthesis of target molecules in academic and industrial settings.

References

Application Notes and Protocols: Trimethylsilyl 4-bromobut-2-enoate in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of trimethylsilyl 4-bromobut-2-enoate in continuous flow chemistry. While specific literature on the flow reactions of this exact molecule is emerging, the following protocols are based on well-established, analogous reactions of silyl enol ethers, bromoenoates, and related compounds in continuous manufacturing. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up.[1][2]

Introduction to this compound

This compound is a bifunctional reagent containing both a silyl enol ether and a vinyl bromide moiety. This unique combination makes it a versatile building block in organic synthesis. The silyl enol ether can act as a soft nucleophile in various carbon-carbon bond-forming reactions, while the vinyl bromide is amenable to cross-coupling and nucleophilic substitution reactions.

Application Note 1: Continuous Flow Synthesis of γ-Butenolides

The γ-butenolide scaffold is a common motif in numerous natural products and biologically active compounds.[3][4][5][6][7][8][9] this compound can serve as a precursor for the synthesis of γ-butenolides through an intramolecular cyclization. Flow chemistry provides a safe and efficient platform for this transformation, particularly when handling reactive intermediates.[10][11]

Proposed Signaling Pathway: Intramolecular Cyclization

G A This compound B Lewis Acid Activation (e.g., TiCl4) A->B Reagent Stream 1 C Intramolecular Nucleophilic Attack B->C Formation of Reactive Intermediate D Silyl Group Elimination C->D E γ-Butenolide D->E

Caption: Proposed reaction pathway for the synthesis of γ-butenolides in a flow reactor.

Experimental Protocol: Flow Synthesis of a γ-Butenolide Derivative

This protocol describes the continuous flow synthesis of a generic γ-butenolide from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., Titanium(IV) chloride solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Continuous flow reactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound and 0.2 M benzaldehyde in anhydrous DCM.

    • Solution B: Prepare a 0.22 M solution of titanium(IV) chloride in anhydrous DCM.

  • System Setup:

    • Set up the flow reactor system as depicted in the workflow diagram below.

    • Prime the pumps and lines with anhydrous DCM.

    • Set the reactor coil temperature to the desired value (optimization may be required, start at 25 °C).

    • Set the back-pressure regulator to maintain a constant pressure (e.g., 5 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil.

    • The product stream is collected in a flask containing the quenching solution.

  • Work-up and Analysis:

    • The collected quenched reaction mixture is extracted with DCM.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Data Presentation: Optimization of γ-Butenolide Synthesis
EntryTemperature (°C)Residence Time (min)Flow Rate (mL/min)Yield (%)
12550.565
24050.578
36050.585
4602.51.075
560100.2588

Note: The data presented in this table is hypothetical and for illustrative purposes.

Application Note 2: Continuous Flow Reformatsky-Type Reactions

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, typically using zinc metal.[12][13] Flow chemistry offers a safer and more reproducible way to perform this reaction, especially when dealing with the in-situ formation of organozinc reagents.[14][15] this compound can be utilized in a Reformatsky-type reaction, where the silyl enol ether acts as a masked enolate.

Experimental Workflow: Flow Reformatsky-Type Reaction

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up PumpA Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Aldehyde Solution) PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench Quenching Solution BPR->Quench

Caption: A typical experimental workflow for a two-component reaction in a continuous flow system.

Experimental Protocol: Flow Reformatsky-Type Reaction

Materials:

  • This compound

  • An aldehyde or ketone (e.g., cyclohexanone)

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Continuous flow reactor system with a packed-bed reactor for zinc activation, two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.3 M solution of this compound in anhydrous THF.

    • Solution B: Prepare a 0.3 M solution of cyclohexanone in anhydrous THF.

  • System Setup:

    • Pack a column with activated zinc dust.

    • Set up the flow reactor with Solution A passing through the zinc column before mixing with Solution B.

    • Set the reactor coil temperature (e.g., 50 °C).

    • Set the back-pressure regulator (e.g., 7 bar).

  • Reaction Execution:

    • Pump Solution A through the zinc column to generate the organozinc reagent in situ.

    • The resulting solution is then mixed with Solution B at the T-mixer.

    • The reaction mixture flows through the heated reactor coil.

    • The product stream is collected in the quenching solution.

  • Work-up and Analysis:

    • Standard aqueous work-up followed by extraction with ethyl acetate.

    • The organic phase is dried and concentrated.

    • Purification by column chromatography.

Data Presentation: Comparison of Batch vs. Flow for Reformatsky-Type Reaction
ParameterBatch ReactionFlow Reaction
Reaction Time4 hours15 minutes
Temperature65 °C (reflux)50 °C
Yield60%82%
SafetyExotherm riskControlled
ReproducibilityModerateHigh

Note: The data presented in this table is hypothetical and for illustrative purposes.

Application Note 3: Continuous Flow Suzuki-Miyaura Cross-Coupling

The vinyl bromide moiety of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[16] Flow chemistry is particularly advantageous for these reactions as it allows for precise control of residence time and temperature, which can minimize side reactions and catalyst decomposition.

Logical Relationship: Key Components of a Flow Suzuki-Miyaura Coupling

G A This compound F Coupled Product A->F B Arylboronic Acid B->F C Palladium Catalyst C->F Catalyzes D Base D->F Activates E Solvent E->F Medium

Caption: The essential components for a successful Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Flow Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous potassium carbonate)

  • Solvent (e.g., 1,4-dioxane)

  • Continuous flow reactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a solution of this compound (0.1 M), phenylboronic acid (0.12 M), and Pd(PPh₃)₄ (0.005 M) in 1,4-dioxane.

    • Solution B: Prepare a 2 M aqueous solution of potassium carbonate.

  • System Setup:

    • Set up the flow reactor.

    • Set the reactor temperature (e.g., 100 °C).

    • Set the back-pressure regulator (e.g., 10 bar) to prevent solvent boiling.

  • Reaction Execution:

    • Pump Solution A and Solution B at a 2:1 flow rate ratio into the T-mixer.

    • The biphasic mixture flows through the heated reactor coil.

    • The product stream is collected.

  • Work-up and Analysis:

    • The collected mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated.

    • Purification by column chromatography.

Data Presentation: Effect of Catalyst Loading in Flow Suzuki-Miyaura Coupling
EntryCatalyst Loading (mol%)Residence Time (min)Temperature (°C)Conversion (%)
151010095
221010088
311010075
40.51010062

Note: The data presented in this table is hypothetical and for illustrative purposes.

References

Application Notes and Protocols: Safe Handling and Storage of Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylsilyl 4-bromobut-2-enoate is a bifunctional organosilicon compound containing both a silyl enol ether and an α,β-unsaturated bromoester moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis, potentially serving as a precursor for various complex molecules in pharmaceutical and materials science research. The silyl enol ether provides a nucleophilic center for carbon-carbon bond formation, while the vinyl bromide can participate in cross-coupling reactions. However, its reactivity also necessitates stringent safety protocols for handling and storage to mitigate risks. These application notes provide detailed guidelines for researchers, scientists, and drug development professionals on the safe management of this compound.

Hazard Identification and Physicochemical Properties

The primary hazards associated with this compound are inferred from its constituent functional groups: organosilanes and α-bromo esters. Organosilicon compounds can be flammable and moisture-sensitive, while α-bromo esters are known to be reactive and corrosive.[1][2][3]

Table 1: Summary of Potential Hazards

Hazard ClassDescriptionProbable Source Functional Group
Corrosive Causes severe skin burns and eye damage upon contact.[3][4]α-bromo ester, hydrolysis to HBr
Flammable Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[1][4][5]Organosilane
Respiratory Irritant Vapors or mists may cause irritation to the respiratory tract.[3][6]General chemical vapor, HBr from hydrolysis
Moisture Sensitive Reacts with water, potentially violently, to release hydrogen bromide (HBr) gas.[4][7]Silyl enol ether, Trimethylsilyl group
Lachrymator Can cause irritation and tearing of the eyes upon exposure to vapors.[3]α-bromo ester

Table 2: Physicochemical Data

PropertyValue
Chemical Formula C₇H₁₃BrO₂Si
Molecular Weight 237.16 g/mol
Appearance Likely a colorless to pale yellow liquid (inferred)
Odor Pungent, irritating (inferred)
Boiling Point Data not available
Flash Point Data not available (Assumed to be low due to flammability)
Solubility Soluble in aprotic organic solvents (e.g., THF, diethyl ether, dichloromethane). Reacts with protic solvents (e.g., water, alcohols).[1][7]
Stability Stable under anhydrous, inert conditions. Decomposes in the presence of moisture.[1][7]

Safe Handling Protocols

Safe handling requires a combination of appropriate engineering controls, personal protective equipment, and procedural diligence.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Enter Lab lab_coat Don Lab Coat start->lab_coat goggles Wear Safety Goggles (UV-rated) lab_coat->goggles gloves Wear Nitrile or Neoprene Gloves goggles->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood remove_gloves Remove Gloves (Proper Technique) fume_hood->remove_gloves wash_hands Wash Hands Thoroughly remove_gloves->wash_hands end Exit Lab wash_hands->end

Caption: Personal Protective Equipment (PPE) workflow for handling the reagent.

Engineering Controls
  • Fume Hood: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]

  • Safety Shower and Eyewash Station: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Inert Atmosphere: For transfers and reactions, use of an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or glovebox is highly recommended to prevent hydrolysis.

General Handling Procedures
  • Before use, allow the reagent container to warm to room temperature to prevent atmospheric moisture condensation inside the bottle.

  • Transfer the required amount of the liquid using a dry syringe or cannula under an inert atmosphere.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[4][5]

  • Keep the reagent away from incompatible materials such as water, acids, bases, and strong oxidizing agents.[1][3][4]

Storage Procedures

Proper storage is critical to maintaining the reagent's integrity and ensuring safety.

Storage_Protocol storage Storage of Trimethylsilyl 4-bromobut-2-enoate correct_storage Recommended Conditions storage->correct_storage incorrect_storage Avoid These Conditions storage->incorrect_storage cool Cool Location (Refrigerated) correct_storage->cool dry Dry Environment correct_storage->dry ventilated Well-Ventilated Area correct_storage->ventilated inert Under Inert Gas (Ar or N2) correct_storage->inert sealed Tightly Sealed Container correct_storage->sealed moisture Moisture/Humidity incorrect_storage->moisture heat Heat/Ignition Sources incorrect_storage->heat incompatibles Incompatible Chemicals (Acids, Bases, Water) incorrect_storage->incompatibles open_air Open to Atmosphere incorrect_storage->open_air

Caption: Recommended vs. prohibited storage conditions for the reagent.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][3][6]

  • Container: Keep the container tightly closed and sealed under an inert atmosphere (nitrogen or argon).[1][3][6]

  • Temperature: For long-term stability, refrigeration is recommended.[3]

  • Incompatibilities: Segregate from water, oxidizing agents, acids, and bases.[1][3]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposures.[3]

Table 3: First-Aid Response

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][6]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Ingestion DO NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill and Leak Procedures
  • Evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Do not allow the spill to enter drains or waterways.[1]

Disposal Guidelines

All waste, including empty containers and contaminated absorbent material, must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.[1]

Example Experimental Protocol: Mukaiyama-Type Aldol Addition

This protocol describes a representative reaction where this compound acts as a silyl enol ether nucleophile in a Lewis acid-catalyzed addition to an aldehyde. This reaction highlights the need for anhydrous and inert conditions.

Objective: To synthesize a β-hydroxy ester derivative via the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in Dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask and syringe

Experimental_Workflow setup 1. Assemble and Flame-Dry Glassware under Inert Gas reagents 2. Add Anhydrous DCM, Benzaldehyde, and Reagent to Flask via Syringe setup->reagents cool 3. Cool Reaction Mixture to -78 °C (Dry Ice/Acetone Bath) reagents->cool add_lewis 4. Add TiCl4 Solution Dropwise via Syringe cool->add_lewis react 5. Stir at -78 °C for 2h, Monitor by TLC add_lewis->react quench 6. Quench with Saturated Aqueous NaHCO3 react->quench workup_start Workup quench->workup_start extract Extract with DCM workup_start->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify 7. Purify Crude Product via Column Chromatography concentrate->purify

Caption: Workflow for a representative Mukaiyama-type aldol addition reaction.

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous DCM (0.2 M). Add benzaldehyde (1.0 eq).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add this compound (1.2 eq) dropwise via syringe.

  • Catalyst Addition: Slowly add the TiCl₄ solution (1.1 eq) dropwise over 10 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ester.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trimethylsilyl 4-bromobut-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields and address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a reagent in the Reformatsky reaction and related organozinc-mediated transformations. It serves as a precursor to a vinylogous zinc enolate, which can then react with various electrophiles, most commonly aldehydes and ketones, to form γ-hydroxy-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of complex organic molecules and natural products.

Q2: Why am I experiencing low yields in my Reformatsky reaction with this compound?

A2: Low yields in this reaction can stem from several factors. Common issues include:

  • Inactive Zinc: The zinc metal used must be activated to ensure efficient oxidative insertion into the carbon-bromine bond.

  • Moisture: The reaction is highly sensitive to moisture, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Undesirable side reactions, such as self-condensation of the ester or decomposition of the product, can lower the yield.

  • Hydrolysis of the Silyl Ester: The trimethylsilyl (TMS) ester is susceptible to hydrolysis, especially during aqueous workup and purification.

Q3: How can I activate the zinc for the reaction?

A3: Several methods can be used to activate zinc dust or turnings. A common and effective method involves stirring the zinc with a dilute acid (e.g., 1 M HCl) to remove the passivating oxide layer, followed by washing with water, ethanol, and finally diethyl ether, and then drying under vacuum. Alternatively, treating the zinc with a small amount of iodine or 1,2-dibromoethane in the reaction solvent prior to adding the bromoester can also be effective. The use of a zinc-copper couple or Rieke zinc can also lead to improved yields.[1]

Q4: What are the optimal reaction conditions for the Reformatsky reaction with this reagent?

A4: Optimal conditions can vary depending on the substrate. However, a good starting point is to use an aprotic solvent such as THF or diethyl ether. The reaction is typically initiated at room temperature or with gentle heating and then may be cooled for the addition of the electrophile. The use of trimethylchlorosilane (TMSCl) has been reported to improve yields in some Reformatsky reactions.[1]

Q5: How can I minimize the hydrolysis of the trimethylsilyl ester product during workup and purification?

A5: The TMS ester is sensitive to both acidic and basic conditions.

  • Workup: Use a buffered aqueous solution, such as saturated ammonium chloride, for the workup instead of dilute acid. Minimize the contact time with the aqueous phase.

  • Purification: Standard silica gel chromatography can lead to the cleavage of the TMS group.[2] To mitigate this, you can use deactivated silica gel (e.g., by treating with a triethylamine solution) or opt for alternative purification methods like flash chromatography with a less acidic stationary phase or distillation if the product is volatile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no color change or consumption of starting material) 1. Inactive zinc metal. 2. Presence of moisture in the reaction. 3. Impure this compound.1. Activate the zinc using one of the recommended procedures (e.g., acid wash, iodine). 2. Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the bromoester by distillation under reduced pressure if its purity is questionable.
Low yield of the desired γ-hydroxy-α,β-unsaturated ester 1. Incomplete reaction. 2. Formation of side products (e.g., Wurtz-type coupling). 3. Hydrolysis of the TMS ester during workup or purification. 4. Decomposition of the product.1. Increase the reaction time or consider gentle heating. Ensure efficient stirring to maintain contact with the zinc surface. 2. Add the bromoester slowly to the zinc suspension to maintain a low concentration of the organozinc reagent. 3. Use a buffered workup (e.g., sat. NH4Cl) and deactivated silica gel for chromatography. 4. Maintain a low reaction temperature after the initial formation of the organozinc reagent.
Formation of a significant amount of dehydrated α,β,γ,δ-unsaturated ester 1. Acidic reaction or workup conditions. 2. High reaction temperature.1. Ensure the reaction is performed under neutral conditions and use a buffered aqueous workup. 2. After the initial formation of the organozinc reagent, cool the reaction mixture before and during the addition of the aldehyde or ketone.
Product appears to decompose on the NMR spectrometer 1. Residual acid in the CDCl3.1. Filter the CDCl3 through a small plug of basic alumina before use to remove any traces of acid.
Difficulty in purifying the product 1. Co-elution with byproducts. 2. Decomposition on silica gel.1. Try a different solvent system for chromatography or consider another purification method like preparative TLC or HPLC. 2. Use deactivated silica gel or an alternative stationary phase.

Experimental Protocols

General Procedure for the Reformatsky Reaction with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated zinc dust

  • This compound

  • Aldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Deactivated silica gel for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) under an inert atmosphere (e.g., argon).

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.2 equivalents) and the aldehyde (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension to initiate the reaction. Initiation is often indicated by a gentle exotherm and a change in the appearance of the reaction mixture. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using deactivated silica gel.

Data Presentation

The following table summarizes typical yields for the Reformatsky reaction between a bromoester and various aldehydes, providing a general expectation for similar reactions with this compound. Note that yields can be highly substrate-dependent.

AldehydeBromoesterYield (%)Reference
BenzaldehydeEthyl bromoacetate85-95%[3][4]
4-MethoxybenzaldehydeEthyl iodoacetate95%[3]
4-ChlorobenzaldehydeEthyl bromoacetate~90%General literature
CyclohexanecarboxaldehydeEthyl bromoacetate~80%General literature

Visualizations

Experimental Workflow for the Reformatsky Reaction

experimental_workflow reagents Reagents: - Activated Zinc - this compound - Aldehyde/Ketone - Anhydrous THF reaction Reaction: - Inert atmosphere - Dropwise addition - Monitor by TLC reagents->reaction 1. Combine workup Workup: - Quench with sat. NH4Cl - Extraction - Drying reaction->workup 2. Quench purification Purification: - Column chromatography (deactivated silica) workup->purification 3. Isolate crude product Product: γ-Hydroxy-α,β-unsaturated trimethylsilyl ester purification->product 4. Purify

Caption: A generalized workflow for the Reformatsky reaction.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Low Yield Observed check_zinc Is the zinc activated? start->check_zinc check_moisture Are conditions anhydrous? check_zinc->check_moisture Yes activate_zinc Activate zinc (e.g., acid wash) check_zinc->activate_zinc No check_workup Was the workup buffered? check_moisture->check_workup Yes dry_reagents Dry glassware & use anhydrous solvents check_moisture->dry_reagents No check_purification Was deactivated silica used? check_workup->check_purification Yes buffered_workup Use sat. NH4Cl for workup check_workup->buffered_workup No deactivate_silica Use deactivated silica gel check_purification->deactivate_silica No end Re-evaluate other parameters (temp, time, stoichiometry) check_purification->end Yes activate_zinc->start dry_reagents->start buffered_workup->start deactivate_silica->start

Caption: A decision tree for troubleshooting low yields.

References

Trimethylsilyl 4-bromobut-2-enoate reaction troubleshooting and side products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trimethylsilyl 4-bromobut-2-enoate

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the use of this compound in chemical reactions.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Reagent Decomposition: Trimethylsilyl esters are sensitive to moisture, which can lead to hydrolysis of the silyl ester functionality.[1][2] 2. Inactive Zinc: In Reformatsky-type reactions, the zinc metal may be passivated by a layer of zinc oxide. 3. Poor Nucleophile/Electrophile: The reaction partner may not be sufficiently reactive under the chosen conditions. 4. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate Zinc: Treat zinc dust with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and ether, and then drying under vacuum. 3. Vary Reaction Partners: Consider using a more reactive aldehyde/ketone or a different nucleophile. Lewis acid catalysis can enhance the electrophilicity of carbonyl compounds.[3] 4. Optimize Temperature: Screen a range of temperatures to find the optimal conditions for your specific reaction.
Formation of a Major Side Product 1. Elimination Reaction: The allylic bromide is susceptible to elimination of HBr, especially in the presence of a base, to form a conjugated diene. 2. Nucleophilic Attack at Silicon: Some nucleophiles can attack the silicon atom, leading to the cleavage of the silyl ester.[4] 3. Homocoupling: In Reformatsky-type reactions, the organozinc reagent can couple with another molecule of the starting material.1. Use a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as 2,6-lutidine or proton sponge. 2. Choose Appropriate Nucleophiles: Hard nucleophiles are more likely to attack the carbonyl carbon, while some soft nucleophiles may prefer the silicon center. 3. Control Stoichiometry and Addition Rate: Add the this compound slowly to the reaction mixture containing the electrophile and activated zinc to minimize its concentration and reduce the chance of homocoupling.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Instability: The desired product may be unstable to the purification conditions (e.g., silica gel chromatography).1. Alternative Purification Methods: Consider other purification techniques such as distillation, crystallization, or preparative thin-layer chromatography. 2. Derivatization: If the product is an alcohol, consider protecting it as a more stable ether or ester before chromatography. 3. Use Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine) before use to prevent decomposition of acid-sensitive products.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional reagent primarily used in organic synthesis. It can act as a precursor to a Reformatsky-type reagent, which can then react with electrophiles like aldehydes and ketones to form β-hydroxy esters.[5][6] The resulting products are valuable intermediates in the synthesis of complex organic molecules and natural products.

Q2: How should I store this compound?

A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

Q3: What are the expected reaction pathways for this reagent?

A3: The two primary reactive sites are the carbon-bromine bond and the silyl enoate.

  • Reformatsky-type Reaction: In the presence of a metal like zinc, it forms an organozinc reagent that can undergo nucleophilic addition to carbonyl compounds.[5][6]

  • Nucleophilic Substitution: The allylic bromide can be displaced by a variety of nucleophiles via an SN2 or SN2' mechanism.[7][8][9]

Q4: Can I use other metals besides zinc for the Reformatsky-type reaction?

A4: Yes, other metals such as indium, samarium, and magnesium have been used in Reformatsky-type reactions and may offer different reactivity or selectivity profiles.[5][10]

Q5: What is the role of the trimethylsilyl group?

A5: The trimethylsilyl (TMS) group serves as a protecting group for the carboxylic acid. Silyl esters are generally more reactive than their alkyl ester counterparts and can be cleaved under mild conditions, often with a fluoride source or under acidic or basic conditions.[2][4]

Visualized Workflows and Pathways

Reaction_Pathway reagent This compound organozinc Organozinc Intermediate reagent->organozinc + Zn zinc Zinc (Zn) intermediate Zinc Alkoxide Intermediate organozinc->intermediate + R2C=O electrophile Aldehyde/Ketone (R2C=O) electrophile->intermediate product β-Hydroxy Ester Product intermediate->product Workup workup Aqueous Workup

Caption: Proposed reaction pathway for a Reformatsky-type reaction.

Troubleshooting_Workflow start Low Product Yield check_reagent Check Reagent Stability (Moisture Sensitivity) start->check_reagent check_conditions Verify Anhydrous Conditions check_reagent->check_conditions Yes check_zinc Check Zinc Activation check_reagent->check_zinc No check_conditions->check_zinc No Issue solution1 Use Fresh/Dry Reagent and Anhydrous Solvents check_conditions->solution1 Issue Found check_temp Optimize Reaction Temperature check_zinc->check_temp No Issue solution2 Activate Zinc with Acid Wash check_zinc->solution2 Issue Found solution3 Screen a Range of Temperatures check_temp->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Trimethylsilyl 4-bromobut-2-enoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction mixtures of Trimethylsilyl 4-bromobut-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: Common impurities can include:

  • Unreacted 4-bromocrotonic acid: The starting carboxylic acid may not have fully reacted.

  • Excess silylating agent: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N,O-Bis(trimethylsilyl)acetamide (BSA), or hexamethyldisilazane (HMDS) might be present.

  • Byproducts of the silylating agent: For example, trifluoroacetamide or acetamide can be byproducts when using BSTFA or BSA, respectively.

  • Hydrolyzed product (4-bromocrotonic acid): Trimethylsilyl esters are highly susceptible to hydrolysis, and exposure to moisture will convert the product back to the starting carboxylic acid.[1]

  • Siloxanes: Formed from the hydrolysis of the silylating agent or the product.

  • Side-reaction products: Depending on the silylating agent used, side reactions can occur. For instance, using trimethylsilyl chloride (TMSCl) can generate HCl, which can catalyze other unwanted reactions.

Q2: My final product appears oily and impure. What is the likely cause?

A2: An oily and impure product is often a sign of residual starting materials, byproducts from the silylating agent, or hydrolysis of the desired ester. It is crucial to ensure all starting materials are consumed (monitored by TLC or GC) and that the workup and purification are performed under strictly anhydrous conditions to prevent hydrolysis.

Q3: Can I use standard silica gel column chromatography for purification?

A3: Standard silica gel chromatography is often challenging for trimethylsilyl esters due to their high sensitivity to hydrolysis on the acidic silica surface. If chromatography is necessary, it is advisable to use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) and to run the column quickly.

Q4: What is the best method for removing the excess silylating agent?

A4: Excess silylating agents and their byproducts are typically volatile and can often be removed under high vacuum. For less volatile silylating agents, careful fractional distillation or flash chromatography on deactivated silica may be necessary.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly useful for identifying volatile impurities. 1H NMR will show characteristic peaks for the trimethylsilyl group (a singlet around 0.3 ppm) and the protons of the butenoate backbone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature, or using a more potent silylating agent.
Hydrolysis during workup or purification.Use anhydrous solvents and reagents. Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). Avoid aqueous workups.
Loss of product during purification.The product is volatile. Use a cooled receiving flask during distillation or solvent removal under vacuum.
Product is Contaminated with Starting Material (4-bromocrotonic acid) Incomplete silylation.Increase the amount of silylating agent.
Hydrolysis of the product.Ensure strictly anhydrous conditions during the entire process.
Product is Contaminated with Silylating Agent Byproducts Insufficient removal of volatile byproducts.Apply a higher vacuum or gently warm the flask while evacuating to remove volatile impurities.
Co-distillation with the product.If boiling points are close, careful fractional distillation with a column that has a high number of theoretical plates may be required.
Product Decomposes During Distillation Distillation temperature is too high.Perform the distillation under a high vacuum to lower the boiling point.
Presence of acidic or basic impurities.Neutralize the crude reaction mixture before distillation if acidic or basic byproducts are expected. For example, if TMSCl was used, a non-aqueous workup with a hindered base might be necessary.
Multiple Spots on TLC or Multiple Peaks in GC Presence of impurities.Identify the impurities using GC-MS. Refer to the solutions above for removing specific contaminants.
On-column decomposition (TLC/GC).For TLC, consider using deactivated silica plates. For GC, ensure the injection port temperature is not excessively high.

Data Presentation

Compound Boiling Point (°C) Pressure (Torr)
Methyl (E)-4-bromobut-2-enoate83-8513
Trimethylsilyl acetate39~50 mbar (~37.5 Torr)
Trimethylsilyl trifluoroacetate43~100 mbar (~75 Torr)

Note: The boiling point of this compound is expected to be in a similar range to Methyl (E)-4-bromobut-2-enoate under vacuum.

Experimental Protocols

Protocol 1: General Procedure for Synthesis and Purification by Vacuum Distillation

This protocol describes a general method for the silylation of 4-bromocrotonic acid followed by purification of the resulting trimethylsilyl ester by vacuum distillation.

1. Silylation Reaction:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromocrotonic acid.
  • Dissolve the acid in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or acetonitrile).
  • Add the silylating agent (e.g., 1.1 to 1.5 equivalents of BSTFA or HMDS) dropwise at room temperature. If using TMSCl, a base such as triethylamine (1.1 equivalents) should be added.
  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC).

2. Work-up (Non-Aqueous):

  • If a precipitate forms (e.g., triethylamine hydrochloride), filter the reaction mixture under an inert atmosphere.
  • Wash the precipitate with a small amount of anhydrous solvent and combine the filtrates.
  • Remove the solvent and excess volatile reagents under reduced pressure using a rotary evaporator with a cold trap.

3. Purification by Vacuum Distillation:

  • Assemble a fractional distillation apparatus that has been thoroughly flame-dried and cooled under an inert atmosphere.
  • Transfer the crude product to the distillation flask.
  • Slowly apply a vacuum and gently heat the distillation flask.
  • Collect the fraction corresponding to the expected boiling point of this compound in a cooled receiving flask. Based on similar compounds, the boiling point is likely to be in the range of 80-100 °C at a vacuum of 10-20 Torr.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel

This method is an alternative for purifying less volatile silyl esters or when distillation is not feasible.

1. Preparation of Deactivated Silica Gel:

  • Prepare a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).
  • Add 1-2% of triethylamine to the slurry and mix thoroughly.
  • Pack the column with the deactivated silica gel slurry.

2. Chromatography:

  • Dissolve the crude reaction mixture in a minimal amount of the eluent.
  • Carefully load the sample onto the top of the silica gel column.
  • Elute the column with the prepared solvent system, applying positive pressure.
  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure Product check_hydrolysis Check for Hydrolysis (e.g., presence of 4-bromocrotonic acid) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No review_workup Review Workup and Purification for Moisture Exposure hydrolysis_yes->review_workup check_starting_material Check for Unreacted 4-bromocrotonic Acid hydrolysis_no->check_starting_material review_workup->start Retry with Anhydrous Conditions sm_yes Starting Material Present check_starting_material->sm_yes Yes sm_no No Starting Material check_starting_material->sm_no No optimize_reaction Optimize Reaction Conditions (e.g., increase silylating agent, reaction time/temp) sm_yes->optimize_reaction check_byproducts Check for Silylating Agent Byproducts sm_no->check_byproducts optimize_reaction->start Rerun Reaction byproducts_yes Byproducts Present check_byproducts->byproducts_yes Yes byproducts_no No Byproducts check_byproducts->byproducts_no No purification_method Select Purification Method byproducts_yes->purification_method pure_product Pure Product byproducts_no->pure_product distillation Vacuum Distillation purification_method->distillation Volatile Byproducts chromatography Flash Chromatography (Deactivated Silica) purification_method->chromatography Non-Volatile Byproducts distillation->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Trimethylsilyl 4-bromobut-2-enoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Trimethylsilyl 4-bromobut-2-enoate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: Trimethylsilyl (TMS) esters are highly susceptible to hydrolysis.[1][2] It is crucial to store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (preferably ≤ 0 °C) to minimize degradation. Avoid exposure to moisture and atmospheric humidity. When handling, use anhydrous solvents and techniques.

Q2: What are the main decomposition pathways for this reagent?

A2: The primary decomposition pathway is the hydrolysis of the trimethylsilyl ester back to 4-bromobut-2-enoic acid and hexamethyldisiloxane. This can be initiated by trace amounts of water in the solvent, on glassware, or from the atmosphere.

Q3: Can I purify this compound by silica gel chromatography?

A3: It is generally not recommended. The acidic nature of silica gel, combined with the trace amounts of water present, can lead to rapid hydrolysis of the silyl ester on the column. If purification is necessary, it should be attempted with great care using a well-neutralized and anhydrous setup, or alternative methods like distillation should be considered.

Troubleshooting Guides

This section addresses specific issues that may arise during common reactions involving this compound.

Guide 1: Issues with Nucleophilic Substitution Reactions

Problem: Low yield of the desired substitution product and formation of side products.

Potential Cause Proposed Solution Explanation
Hydrolysis of the silyl ester Ensure all reagents, solvents, and glassware are strictly anhydrous. Perform the reaction under an inert atmosphere.The TMS ester is very moisture-sensitive. Its hydrolysis leads to the carboxylate, which may not react as desired or can complicate the workup.[1]
Attack at the silicon atom Use less sterically hindered nucleophiles or consider using a more robust silyl ester (e.g., TBDMS) if the TMS group proves too labile.Nucleophiles can attack either the carbonyl carbon or the silicon atom of a silyl ester.[3] Attack at the silicon will cleave the ester.
Elimination reaction Use non-basic or weakly basic reaction conditions. Lower reaction temperatures can also disfavor elimination.The bromine at the 4-position can be susceptible to elimination, especially with basic nucleophiles, leading to the formation of a diene.
Isomerization of the double bond Maintain neutral or slightly acidic conditions if possible. Avoid prolonged reaction times at elevated temperatures.The double bond may isomerize under certain conditions, leading to a mixture of products.
1,2- vs. 1,4-Conjugate Addition For soft nucleophiles, expect 1,4-addition (Michael addition). For hard nucleophiles (like Grignard reagents), 1,2-addition to the carbonyl is more likely, though in the case of a silyl ester, attack at silicon is also a possibility.[4][5]The α,β-unsaturated system can react at two different positions. The choice of nucleophile dictates the regioselectivity.[5][6]
Guide 2: Challenges in Butenolide Synthesis (Intramolecular Cyclization)

Problem: Failure to form the desired butenolide or low yields.

Potential Cause Proposed Solution Explanation
Premature hydrolysis of the silyl ester Use anhydrous conditions and non-aqueous workup if possible. Consider in-situ formation of the silyl ester before cyclization.The carboxylate formed upon hydrolysis may not efficiently cyclize under the reaction conditions.
Intermolecular polymerization Use high dilution conditions to favor intramolecular cyclization over intermolecular reactions.At high concentrations, the molecule can react with another molecule of itself, leading to oligomers or polymers instead of the desired cyclic product.
Reagent incompatibility If using a reagent to facilitate cyclization (e.g., a fluoride source to generate the carboxylate in situ), ensure it is compatible with the vinyl bromide.For example, some strong bases could cause elimination or other side reactions with the vinyl bromide.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Soft Nucleophile (e.g., Thiolate)

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • To a stirred solution of the thiol (1.0 eq.) in anhydrous THF (0.1 M), add a suitable non-nucleophilic base (e.g., sodium hydride, 1.05 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product. Note that the silyl ester may be hydrolyzed during workup and purification.

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in Nucleophilic Substitution start Low Yield or Side Products Observed check_hydrolysis Check for Hydrolysis: Analyze crude NMR for 4-bromobut-2-enoic acid start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No solution_hydrolysis Solution: Use strictly anhydrous conditions. Dry solvents and reagents. hydrolysis_yes->solution_hydrolysis check_side_products Analyze Side Products: Identify elimination or 1,4-addition products hydrolysis_no->check_side_products elimination_found Elimination Product (Diene) Found check_side_products->elimination_found Elimination no_clear_side_product Other/Unidentified Side Products check_side_products->no_clear_side_product Other solution_elimination Solution: Use non-basic conditions. Lower reaction temperature. elimination_found->solution_elimination solution_other Solution: Re-evaluate nucleophile reactivity. Consider attack at silicon. Optimize stoichiometry and temperature. no_clear_side_product->solution_other

Caption: Troubleshooting workflow for low yield reactions.

reaction_pathways Possible Reaction Pathways start This compound + Nucleophile (Nu-) path_sn2 SN2 Substitution (at C4) start->path_sn2 Soft Nu- path_michael Michael Addition (at C3) start->path_michael Soft Nu- path_si_attack Attack at Silicon start->path_si_attack Hard/Soft Nu- path_hydrolysis Hydrolysis start->path_hydrolysis H2O product_sn2 Desired Substitution Product path_sn2->product_sn2 product_michael Conjugate Addition Product path_michael->product_michael product_si_attack 4-bromobut-2-enoate anion + Nu-SiMe3 path_si_attack->product_si_attack product_hydrolysis 4-bromobut-2-enoic acid path_hydrolysis->product_hydrolysis

Caption: Competing reaction pathways for the reagent.

References

Improving the selectivity of Trimethylsilyl 4-bromobut-2-enoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsilyl 4-bromobut-2-enoate. The focus is on improving the selectivity of its reactions to achieve desired product outcomes.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired γ-Substituted Product

Potential Cause Recommended Solution
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction kinetics and the stability of intermediates.Systematically screen a range of temperatures. For many reactions involving silyl dienolates, low temperatures (e.g., -78 °C to 0 °C) are preferable to minimize side reactions.
Inefficient Catalyst: The choice of catalyst is crucial for activating the substrate and controlling the reaction pathway.For Lewis acid-catalyzed reactions, screen a variety of Lewis acids such as TiCl₄, Sc(OTf)₃, or Cu(OTf)₂. For organocatalyzed reactions, consider using prolinol silyl ethers or other amine-based catalysts.
Presence of Water: Trimethylsilyl enol ethers are sensitive to hydrolysis.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of byproducts.Optimize the stoichiometry of the nucleophile, electrophile, and catalyst. A slight excess of the silyl enol ether may be beneficial in some cases.

Issue 2: Formation of α-Substituted Byproduct

Potential Cause Recommended Solution
Reaction Conditions Favoring α-Addition: While silyl dienolates generally favor γ-addition, certain conditions can promote α-attack.[1][2][3]Employ sterically bulky silyl groups on the dienolate to hinder α-attack. The use of specific organocatalysts can also enhance γ-selectivity.
Nature of the Electrophile: Highly reactive electrophiles may react indiscriminately at both the α and γ positions.Consider using a less reactive electrophile or modulating its reactivity by changing the reaction temperature or solvent.
Isomerization of the Silyl Enol Ether: The (E/Z) geometry of the silyl enol ether can influence selectivity.Characterize the geometry of your starting material. Reaction conditions that promote isomerization should be avoided.

Issue 3: Poor Diastereoselectivity in the γ-Adduct

Potential Cause Recommended Solution
Inadequate Stereocontrol from the Catalyst: The catalyst may not be providing a sufficiently chiral environment.For asymmetric reactions, screen a variety of chiral ligands for your Lewis acid or use different chiral organocatalysts. The catalyst loading may also need optimization.
Flexible Transition State: A poorly organized transition state can lead to a mixture of diastereomers.Lowering the reaction temperature can help rigidify the transition state and improve diastereoselectivity. The choice of solvent can also play a significant role; less polar solvents often lead to more ordered transition states.
Background Uncatalyzed Reaction: A non-selective background reaction can lower the overall diastereoselectivity.Ensure the catalyzed reaction is significantly faster than the uncatalyzed pathway. This can often be achieved by adjusting the catalyst loading and reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over the corresponding lithium or zinc enolate?

A: this compound, as a silyl dienolate, generally exhibits a higher propensity for γ-regioselectivity in reactions with electrophiles compared to its metal-based counterparts.[1][2][3] This is a key advantage when the γ-substituted product is the desired outcome.

Q2: How can I improve the γ-selectivity in a vinylogous Mukaiyama aldol reaction?

A: To improve γ-selectivity, you can:

  • Utilize Lewis Acid Catalysis: Lewis acids like Sc(OTf)₃ or Cu(OTf)₂ in combination with chiral ligands can enhance both γ-selectivity and enantioselectivity.

  • Employ Organocatalysis: Chiral organocatalysts, such as diphenylprolinol silyl ethers, are effective in promoting enantioselective γ-addition.

  • Optimize Reaction Conditions: Low temperatures are generally preferred. The choice of solvent can also be critical, with less polar solvents often favoring a more organized, γ-selective transition state.

Q3: What are the key considerations for performing a Reformatsky-type reaction with this reagent?

A: While this compound is typically used in Lewis acid or organocatalyzed reactions, a Reformatsky-type reaction with the corresponding bromoester can be considered. Key factors for success in a Reformatsky reaction include:

  • Activation of Zinc: Using activated zinc powder (e.g., acid-washed or freshly prepared) is crucial for the oxidative addition step.

  • Anhydrous Conditions: The reaction is sensitive to moisture.

  • Solvent Choice: Ethereal solvents like THF or diethyl ether are commonly used.

Q4: Can this compound be used in Michael addition reactions?

A: Yes, as a silyl dienolate, it is a suitable nucleophile for Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds. The reaction is typically promoted by a Lewis acid or an organocatalyst. The inherent tendency of silyl dienolates for γ-attack makes it a valuable reagent for vinylogous Michael additions.

Q5: What are common side reactions to be aware of?

A: Besides the formation of the α-adduct, other potential side reactions include:

  • Hydrolysis: The silyl enol ether can be hydrolyzed back to the corresponding carbonyl compound in the presence of water.

  • Polymerization: Under certain conditions, especially with highly reactive electrophiles, polymerization of the starting materials or products can occur.

  • Elimination: The bromo group can be susceptible to elimination reactions, particularly in the presence of strong bases.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Vinylogous Mukaiyama Aldol Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral Lewis acid catalyst (e.g., Sc(OTf)₃ with a chiral ligand, 10 mol%).

  • Add anhydrous solvent (e.g., CH₂Cl₂ or THF, 0.1 M).

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 equiv) and stir for 15 minutes.

  • Slowly add this compound (1.2 equiv) dropwise.

  • Stir the reaction at the same temperature until complete conversion is observed by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for an Organocatalyzed Michael Addition

  • To a vial, add the organocatalyst (e.g., a chiral diarylprolinol silyl ether, 10-20 mol%).

  • Add the Michael acceptor (1.0 equiv) and the solvent (e.g., toluene or chloroform, 0.2 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 equiv).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous Solvent & Glassware catalyst Add Catalyst prep->catalyst electrophile Add Electrophile catalyst->electrophile cool Cool to Reaction Temperature electrophile->cool add_reagent Add Trimethylsilyl 4-bromobut-2-enoate cool->add_reagent stir Stir & Monitor add_reagent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for reactions involving this compound.

signaling_pathway reagent Trimethylsilyl 4-bromobut-2-enoate intermediate Reactive Intermediate (Activated Electrophile or Nucleophile) reagent->intermediate Activation electrophile Electrophile (e.g., Aldehyde) electrophile->intermediate catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->intermediate gamma_product γ-Adduct (Desired Product) intermediate->gamma_product γ-Attack (Favored) alpha_product α-Adduct (Side Product) intermediate->alpha_product α-Attack (Minor)

Caption: Reaction pathway illustrating the selective formation of γ- and α-adducts.

References

Trimethylsilyl 4-bromobut-2-enoate reaction kinetics and monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl 4-bromobut-2-enoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for synthesizing this compound?

A1: this compound is generally synthesized in a two-step process. The first step involves the silylation of 4-bromobut-2-enoic acid with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt3). The second, alternative, and often concomitant step is the allylic bromination of a precursor like trimethylsilyl but-2-enoate using a reagent such as N-bromosuccinimide (NBS) with a radical initiator. Given the reactivity of the starting materials, in-situ formation is often preferred.

Q2: How can I monitor the formation of this compound during the reaction?

A2: The progress of the reaction can be effectively monitored using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][2] You should observe the disappearance of the acidic proton of the carboxylic acid starting material and the appearance of a new singlet peak around 0.3 ppm corresponding to the nine protons of the trimethylsilyl group. Changes in the chemical shifts of the vinyl protons can also indicate the formation of the silyl ester. For real-time monitoring, in-situ NMR techniques can be employed.[3]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions include incomplete silylation, hydrolysis of the silyl ester if moisture is present, and for the bromination step, potential addition of bromine across the double bond instead of allylic substitution.[4][5][6][7] It is crucial to maintain anhydrous conditions and control the reaction temperature to minimize these side products.

Q4: What is a typical application of this compound in organic synthesis?

A4: this compound is a valuable reagent in carbon-carbon bond-forming reactions. One common application is in the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of a metal, typically zinc, to form β-hydroxy esters.[8][9][10][11][12] The silyl ester acts as a protected form of the carboxylic acid, which can be easily deprotected during workup.

Q5: How should I store this compound?

A5: Trimethylsilyl esters are sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid and silanol.[1][13][14] Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inactive silylating agent.Use a fresh bottle of trimethylsilyl chloride or distill it before use.
Insufficient base.Ensure at least a stoichiometric amount of triethylamine is used to neutralize the HCl byproduct.
Presence of moisture.Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere.
Formation of starting material after workup Hydrolysis of the silyl ester.Perform the aqueous workup at low temperatures and minimize contact time with water. Use a non-aqueous workup if possible.
Formation of multiple products Competing side reactions.Control the reaction temperature carefully. For allylic bromination, use NBS and a radical initiator to favor substitution over addition.[4][5][6][7]
Reformatsky Reaction using this compound
Problem Possible Cause Troubleshooting Steps
Reaction does not initiate Inactive zinc.Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Presence of moisture.Ensure all reactants and solvents are anhydrous.
Low yield of β-hydroxy ester Hydrolysis of the silyl ester before reaction.Prepare the this compound in-situ and use it immediately.
Side reactions of the aldehyde/ketone.Add the aldehyde or ketone slowly to the pre-formed organozinc reagent at a low temperature.
Formation of byproducts Dimerization of the Reformatsky reagent.Ensure the aldehyde or ketone is present in the reaction mixture as the organozinc reagent is formed.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromobut-2-enoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution at 0 °C (ice bath).

  • Silylation: Add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR.[2]

  • Workup (Anhydrous): Once the reaction is complete, filter the reaction mixture under an inert atmosphere to remove the triethylammonium chloride salt. The resulting solution of this compound in DCM can be used directly in the next step.

Protocol 2: Reformatsky-type Reaction (Hypothetical)
  • Preparation: In a separate flame-dried flask, add activated zinc dust (1.5 eq).

  • Reaction Setup: Add the solution of this compound (from Protocol 1) to the flask containing zinc.

  • Addition of Carbonyl Compound: To this mixture, add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux (40-50 °C) for 2-6 hours. Monitor the consumption of the starting materials by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-bromobut-2-enoic acid reagents TMSCl, NEt3 in DCM, 0°C to RT start->reagents 1. reaction Silylation Reaction reagents->reaction 2. monitoring Reaction Monitoring (¹H NMR) reaction->monitoring 3. product This compound (in solution) monitoring->product 4.

Caption: Workflow for the synthesis of this compound.

Reformatsky_Workflow cluster_reformatsky Reformatsky-type Reaction start Trimethylsilyl 4-bromobut-2-enoate reagents Activated Zinc, Aldehyde/Ketone in THF start->reagents 1. reaction Organozinc Formation & Nucleophilic Addition reagents->reaction 2. workup Aqueous Workup (NH4Cl solution) reaction->workup 3. product β-Hydroxy Ester workup->product 4.

Caption: Workflow for the Reformatsky-type reaction.

Troubleshooting_Logic cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_reformatsky_troubleshooting Reformatsky Troubleshooting s_start Problem: Low/No Product s_c1 Check Silylating Agent Activity s_start->s_c1 Possible Cause s_c2 Verify Base Stoichiometry s_start->s_c2 Possible Cause s_c3 Ensure Anhydrous Conditions s_start->s_c3 Possible Cause r_start Problem: Reaction Fails to Initiate r_c1 Activate Zinc r_start->r_c1 Possible Cause r_c2 Check for Moisture r_start->r_c2 Possible Cause

References

Navigating Reactions of Trimethylsilyl 4-bromobut-2-enoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Trimethylsilyl 4-bromobut-2-enoate, understanding the nuances of its reactivity, particularly concerning temperature, is critical for successful outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its use in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the reaction of this compound with carbonyl compounds?

The reaction of this compound with aldehydes or ketones, typically in a Reformatsky-type reaction using zinc, can yield two main products: a γ-hydroxy-α,β-unsaturated silyl ester and a δ-lactone. The formation of these products is highly dependent on the reaction temperature.

Q2: How does temperature influence the product distribution in these reactions?

Temperature is a critical parameter for controlling the selectivity of the reaction. Low temperatures, typically around -40°C, favor the formation of the kinetic product, which is the γ-hydroxy-α,β-unsaturated silyl ester. Conversely, higher temperatures, such as refluxing in a solvent like tetrahydrofuran (THF), promote the formation of the thermodynamically more stable δ-lactone through intramolecular cyclization of the intermediate hydroxy ester.[1]

Q3: What is the general mechanism that governs the temperature-dependent product formation?

The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky reagent). At low temperatures, the reaction stops after the nucleophilic addition of the organozinc reagent to the carbonyl compound, yielding the γ-hydroxy silyl ester after workup. At elevated temperatures, the initially formed γ-hydroxy silyl ester undergoes an intramolecular transesterification (cyclization) to form the more stable six-membered δ-lactone, with the elimination of the trimethylsilyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting materials 1. Inactive zinc. 2. Low reaction temperature for lactone synthesis. 3. Impure reagents or solvent.1. Activate zinc powder prior to use (e.g., with I₂, TMSCl, or by washing with acid and drying). 2. For δ-lactone formation, increase the temperature to reflux in THF.[1] 3. Ensure all reagents and solvents are anhydrous and of high purity.
Formation of a mixture of γ-hydroxy silyl ester and δ-lactone 1. Inconsistent reaction temperature. 2. Insufficient reaction time at the desired temperature.1. Maintain a stable and accurate reaction temperature using a reliable cooling bath or heating mantle with a temperature controller. 2. For exclusive lactone formation, ensure the reaction is heated at reflux for a sufficient duration (e.g., 30 minutes or longer).[1]
Low yield of the desired δ-lactone 1. Premature quenching of the reaction. 2. Incomplete cyclization. 3. Side reactions at high temperatures.1. Ensure the reaction is complete before workup by monitoring with TLC. 2. Increase the reflux time to drive the cyclization to completion. 3. While reflux is needed for lactonization, prolonged heating at very high temperatures could lead to decomposition. Optimize the reflux time.
Low yield of the desired γ-hydroxy silyl ester 1. Reaction temperature is too high. 2. Premature workup.1. Strictly maintain the low temperature (-40°C or lower) throughout the addition of the carbonyl compound.[1] 2. Ensure the reaction has proceeded to completion at low temperature before quenching.
Formation of unidentified byproducts 1. Presence of moisture leading to hydrolysis of the silyl ester. 2. Self-condensation of the starting ester or aldehyde/ketone. 3. Decomposition of the organozinc reagent.1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Add the this compound slowly to the mixture of zinc and the carbonyl compound. 3. Prepare the organozinc reagent in situ and use it immediately.

Quantitative Data Summary

While specific yields for the reaction of this compound are not extensively reported, the following table provides an expected product distribution based on analogous reactions of γ-bromocrotonate esters.

Temperature Primary Product Expected Yield (Qualitative)
-40°C γ-Hydroxy-α,β-unsaturated silyl esterMain Product
Reflux in THF (~66°C) δ-LactoneExclusive Product[1]

Note: The exact yields will be substrate-dependent and should be optimized for each specific reaction.

Experimental Protocols

General Procedure for the Synthesis of γ-Hydroxy-α,β-unsaturated Silyl Esters (Low-Temperature Protocol)
  • Under an inert atmosphere, add activated zinc powder to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add a solution of the aldehyde or ketone in anhydrous THF to the zinc suspension.

  • Add a solution of this compound in anhydrous THF dropwise to the reaction mixture while maintaining the temperature at -40°C.

  • Stir the reaction at -40°C for the appropriate time (monitor by TLC).

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for the Synthesis of δ-Lactones (High-Temperature Protocol)
  • Under an inert atmosphere, add activated zinc powder to a flame-dried flask containing anhydrous THF.

  • Add a solution of the aldehyde or ketone in anhydrous THF to the zinc suspension.

  • Add a solution of this compound in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (e.g., 30 minutes to several hours, monitor by TLC).[1]

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the temperature-dependent reaction pathways and the general experimental workflow.

Reaction_Pathway reagents This compound + R₂C=O + Zn intermediate Organozinc Intermediate reagents->intermediate in THF hydroxy_ester γ-Hydroxy Silyl Ester (Kinetic Product) intermediate->hydroxy_ester -40°C lactone δ-Lactone (Thermodynamic Product) intermediate->lactone Reflux hydroxy_ester->lactone Heat Experimental_Workflow start 1. Mix Reagents (Aldehyde/Ketone, Zn, THF) temp_control 2. Temperature Control start->temp_control add_ester 3. Add Trimethylsilyl 4-bromobut-2-enoate temp_control->add_ester reaction_low 4a. Stir at -40°C add_ester->reaction_low Low Temp Path reaction_high 4b. Heat to Reflux add_ester->reaction_high High Temp Path workup 5. Quench and Workup reaction_low->workup reaction_high->workup purification 6. Purify Product workup->purification product_hydroxy γ-Hydroxy Silyl Ester purification->product_hydroxy product_lactone δ-Lactone purification->product_lactone

References

Technical Support Center: Catalyst Selection for Trimethylsilyl 4-bromobut-2-enoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylsilyl 4-bromobut-2-enoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what types of catalysts are typically used?

This compound possesses two primary reactive sites: the silyl enol ether and the allylic bromide. The choice of catalyst dictates which site is more likely to react.

  • Reformatsky-type Reactions (at the Carbon-Bromine bond): Zinc (Zn) is the classic catalyst for Reformatsky and Reformatsky-type reactions.[1][2][3] This reaction typically involves the insertion of zinc into the carbon-bromine bond to form an organozinc reagent, which then reacts with electrophiles like aldehydes and ketones.[2][3][4]

  • Palladium-Catalyzed Allylic Substitution (at the Carbon-Bromine bond): Palladium (Pd) catalysts, particularly Pd(0) complexes, are used for Tsuji-Trost type allylic substitutions.[5][6] In these reactions, a nucleophile displaces the bromide at the allylic position.

  • Lewis Acid-Catalyzed Reactions (at the Silyl Enol Ether): Lewis acids such as titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), or iron(III) chloride (FeCl₃) can be used to activate the silyl enol ether for reaction with electrophiles.[7][8]

Q2: I am trying to perform a Reformatsky-type reaction with an aldehyde, but the reaction is sluggish or does not initiate. What could be the problem?

Several factors can hinder a Reformatsky-type reaction. Here are some common issues and troubleshooting steps:

  • Inactive Zinc: The surface of the zinc metal may be oxidized. Activation is often necessary.

    • Solution: Activate the zinc dust prior to use. Common activation methods include washing with dilute HCl, water, ethanol, and ether, or using a small amount of iodine or 1,2-dibromoethane. A zinc-copper couple, prepared by treating zinc dust with a copper acetate solution, can also be more reactive.[4]

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Tetrahydrofuran (THF) is a common and effective solvent for Reformatsky reactions.[1] Other ethereal solvents like diethyl ether or dioxane can also be used.[4]

  • Reaction Temperature: The reaction may require heating to initiate.

    • Solution: While some Reformatsky reactions can be initiated at room temperature, heating to reflux in THF is often necessary to promote the formation of the organozinc reagent.[1]

Q3: In my palladium-catalyzed allylic substitution, I am observing a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity in palladium-catalyzed allylic substitutions is influenced by several factors:

  • Ligand Choice: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a crucial role.

    • Solution: Bulky ligands tend to favor the attack of the nucleophile at the less substituted terminus of the π-allyl complex. Experiment with different phosphine ligands (e.g., triphenylphosphine, tri-tert-butylphosphine) to optimize for the desired regioisomer.

  • Nucleophile: The nature of the nucleophile can influence the site of attack.

    • Solution: "Soft" nucleophiles (e.g., malonates) tend to attack the allyl terminus, while "hard" nucleophiles may coordinate to the metal center first, which can alter the regiochemical outcome.[5][6]

  • Solvent: The polarity of the solvent can affect the reaction pathway.

    • Solution: A survey of different solvents may be necessary to improve regioselectivity.

Q4: I am attempting a Lewis acid-catalyzed reaction with an electrophile, but I am getting significant desilylation of my starting material. How can I prevent this?

Desilylation is a common side reaction when working with silyl enol ethers in the presence of Lewis acids, especially if trace amounts of water are present.

  • Anhydrous Conditions: Water can hydrolyze the silyl enol ether.

    • Solution: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Choice of Lewis Acid: Some Lewis acids are more prone to causing desilylation.

    • Solution: Weaker Lewis acids may be sufficient to promote the desired reaction without causing significant decomposition. Consider screening a range of Lewis acids with varying strengths.

  • Reaction Temperature: Lower temperatures can often suppress side reactions.

    • Solution: Running the reaction at a lower temperature (e.g., -78 °C) may minimize desilylation while still allowing the desired reaction to proceed, albeit at a slower rate.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Yields in Zinc-Catalyzed Reformatsky-Type Reactions
Symptom Possible Cause Suggested Solution
No reaction or very slow reaction Inactive zinc surfaceActivate zinc dust with dilute HCl, iodine, or 1,2-dibromoethane. Use a Zn-Cu couple for higher reactivity.[4]
Insufficient temperatureGently heat the reaction mixture to initiate the formation of the organozinc reagent. Refluxing in THF is often effective.[1]
Low yield of the desired β-hydroxy ester Competing side reactions (e.g., self-condensation of the carbonyl compound)Add the aldehyde or ketone slowly to the pre-formed organozinc reagent at a low temperature.
Hydrolysis of the organozinc reagentEnsure strictly anhydrous conditions. Use dry solvents and glassware.
Formation of unexpected byproducts E-Z isomerization during the reactionThe stereochemistry of the double bond can sometimes be affected by the reaction conditions. Analyze the product mixture carefully.[1]
Guide 2: Troubleshooting Palladium-Catalyzed Allylic Substitution
Symptom Possible Cause Suggested Solution
No reaction Inactive catalystEnsure the use of a Pd(0) source or a suitable precatalyst that can be reduced in situ.
Poor leaving group abilityWhile bromide is a good leaving group, ensure other reaction parameters are optimal.
Low yield Catalyst decompositionUse appropriate phosphine ligands to stabilize the palladium catalyst.
Unsuitable nucleophileEnsure the pKa of the nucleophile is appropriate for the reaction conditions. "Soft" nucleophiles (pKa < 25) are generally effective.[5][9]
Mixture of linear and branched products Lack of regiocontrolScreen different phosphine ligands and solvents to influence the regioselectivity.[5]

Experimental Protocols

Protocol 1: General Procedure for a Zinc-Catalyzed Reformatsky-Type Reaction with an Aldehyde

This is a representative protocol based on reactions of similar substrates and should be optimized for specific cases.[1]

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by sequential washing with distilled water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Reagent Addition: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Initiation: Gently heat the mixture to initiate the reaction. The formation of the organozinc reagent is often indicated by a change in color or the disappearance of the zinc metal.

  • Aldehyde Addition: Once the organozinc reagent has formed, cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Palladium-Catalyzed Allylic Substitution with a Soft Nucleophile

This is a representative protocol based on the Tsuji-Trost reaction and should be optimized for specific substrates and nucleophiles.[5][6][10]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if required).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF, dioxane, or DMF). Add the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and a base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Catalyst Selection Summary

Reaction TypeCatalystTypical Electrophile/NucleophileKey Considerations
Reformatsky-Type Zinc (Zn)Aldehydes, KetonesZinc activation is crucial. Anhydrous conditions are required.[2][4]
Allylic Substitution Palladium(0) complexes (e.g., Pd(PPh₃)₄)Soft nucleophiles (e.g., malonates, amines)Ligand choice influences regioselectivity. Anhydrous and inert conditions are important.[5][6]
Silyl Enol Ether Activation Lewis Acids (e.g., TiCl₄, ZnCl₂)Carbonyls, AcetalsStrictly anhydrous conditions are necessary to prevent desilylation. Low temperatures can improve selectivity.

Visualizations

Reformatsky_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activate_Zn Activate Zinc (e.g., with HCl/I₂) Form_Organozinc Form Organozinc Reagent (in THF) Activate_Zn->Form_Organozinc Prepare_Substrate Prepare Anhydrous Substrate Solution Prepare_Substrate->Form_Organozinc Add_Electrophile Add Aldehyde/Ketone (at 0°C to RT) Form_Organozinc->Add_Electrophile Monitor_Reaction Monitor by TLC/GC-MS Add_Electrophile->Monitor_Reaction Quench Quench with aq. NH₄Cl Monitor_Reaction->Quench Extract Extract with Et₂O Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product β-hydroxy ester

Caption: Workflow for a typical Reformatsky-type reaction.

Palladium_Catalyzed_Allylic_Substitution Start Pd(0) Catalyst + Ligand Substrate Trimethylsilyl 4-bromobut-2-enoate Start->Substrate Coordination Pi_Allyl π-Allyl Pd(II) Complex (Oxidative Addition) Substrate->Pi_Allyl Nucleophile_Attack Nucleophilic Attack Pi_Allyl->Nucleophile_Attack Product Substituted Product Nucleophile_Attack->Product Regen_Catalyst Regenerate Pd(0) Product->Regen_Catalyst Regen_Catalyst->Start Catalytic Cycle

References

Technical Support Center: Synthesis of Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts during the synthesis of Trimethylsilyl 4-bromobut-2-enoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

There are two primary synthetic routes for this compound, each with a unique profile of potential byproducts:

  • Route 1: Silylation of 4-bromobut-2-enoic acid. This method involves the reaction of 4-bromobut-2-enoic acid with a silylating agent.

    • Common Silylating Agents:

      • Trimethylsilyl chloride (TMSCl) with a tertiary amine base (e.g., triethylamine).

      • N,O-Bis(trimethylsilyl)acetamide (BSA).

    • Potential Byproducts:

      • Unreacted 4-bromobut-2-enoic acid.

      • Excess silylating agent and its byproducts (e.g., triethylamine hydrochloride, N-trimethylsilylacetamide, acetamide).

      • Siloxanes (from hydrolysis of the silylating agent).

      • Hydrolyzed product (4-bromobut-2-enoic acid) due to moisture.

  • Route 2: Allylic Bromination of Trimethylsilyl but-2-enoate. This approach involves the bromination of a pre-formed silyl ester.

    • Common Brominating Agent: N-bromosuccinimide (NBS).

    • Potential Byproducts:

      • Unreacted Trimethylsilyl but-2-enoate.

      • Succinimide (byproduct from NBS).

      • Over-brominated or isomeric products.

      • Hydrolyzed starting material and product (but-2-enoic acid and 4-bromobut-2-enoic acid) due to moisture.

Q2: My final product shows a significant amount of a water-soluble white solid. What is it and how can I remove it?

If you used Route 1 with trimethylsilyl chloride and triethylamine, the white solid is likely triethylamine hydrochloride. If you used Route 2 with N-bromosuccinimide, the solid is likely succinimide.

  • Removal Protocol:

    • Dissolve the crude product in a non-polar, water-immiscible organic solvent (e.g., diethyl ether, hexane, or ethyl acetate).

    • Wash the organic solution with water or a saturated aqueous sodium bicarbonate solution to remove the salt.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the organic layer under reduced pressure.

Q3: After purification, I still observe the starting carboxylic acid in my NMR spectrum. How can I remove it?

Residual carboxylic acid can be challenging to remove completely by simple extraction if it co-distills or has similar solubility to the product.

  • Troubleshooting:

    • Aqueous Wash: A gentle wash with a dilute basic solution, such as a 5% aqueous sodium bicarbonate solution, can help remove the acidic impurity. Be cautious, as prolonged exposure to basic conditions can lead to the hydrolysis of your desired silyl ester product.

    • Chromatography: Flash column chromatography on silica gel is an effective method for separating the less polar silyl ester from the more polar carboxylic acid. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

    • Scavenger Resins: Using a basic scavenger resin can selectively bind to the unreacted carboxylic acid, which can then be removed by filtration.

Q4: My product appears to be degrading during purification, and I'm seeing the formation of 4-bromobut-2-enoic acid. What is causing this and how can I prevent it?

The trimethylsilyl ester is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts.

  • Prevention and Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Neutral pH: During workup, maintain a neutral pH. Avoid strong acids or bases.

    • Minimize Water Contact: Minimize the duration of aqueous washes.

    • Prompt Drying: Dry the organic extracts thoroughly with an anhydrous drying agent before solvent removal.

    • Azeotropic Removal of Water: If trace amounts of water are suspected in the crude product, co-evaporation with an anhydrous solvent like toluene can help remove it before distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time or gently heat the reaction mixture (monitor for side reactions).- Use a more reactive silylating agent or a catalyst.
Hydrolysis of Product - Ensure strictly anhydrous reaction and workup conditions.- Minimize contact with aqueous solutions during extraction.
Loss during Workup - Ensure complete extraction of the product from the aqueous phase.- Avoid overly aggressive basic washes that could cleave the silyl ester.
Issue 2: Presence of Multiple Spots on TLC Analysis
Potential Cause Identification Troubleshooting Steps
Unreacted Starting Material Compare with the Rf of the starting material.- Drive the reaction to completion.- Use an appropriate purification method (chromatography, distillation).
Byproducts from Reagents Byproducts like succinimide or triethylamine HCl are often highly polar or insoluble in common TLC eluents.- Perform an aqueous workup to remove water-soluble byproducts.
Product Degradation A new, more polar spot corresponding to the carboxylic acid may appear over time.- Handle the product under anhydrous and neutral conditions.
Isomers/Over-bromination Spots with similar Rf values to the product.- Optimize reaction conditions (e.g., stoichiometry of brominating agent).- High-resolution chromatography may be required for separation.

Data Presentation

Table 1: Representative Purification Outcomes for Silyl Esters

Purification Method Typical Purity Achieved Typical Recovery Byproducts Effectively Removed
Aqueous Workup 85-95%>95%Water-soluble salts (e.g., Et3N·HCl), succinimide.
Flash Chromatography >98%80-90%Unreacted starting materials, polar byproducts, isomers.
Distillation >99%70-85%Non-volatile impurities, some isomers (if boiling points differ significantly).

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup to Remove Water-Soluble Byproducts

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of deionized water and shake gently.

  • Allow the layers to separate and discard the aqueous layer.

  • (Optional) Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude Reaction Mixture workup Aqueous Workup synthesis->workup Removal of water-soluble byproducts drying Drying workup->drying Removal of residual water concentration Concentration drying->concentration chromatography Flash Chromatography concentration->chromatography High purity separation distillation Distillation concentration->distillation For thermally stable compounds pure_product Pure Trimethylsilyl 4-bromobut-2-enoate chromatography->pure_product distillation->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_analysis Analysis cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Impure Product tlc_nmr TLC / NMR Analysis start->tlc_nmr is_polar Polar Impurity? tlc_nmr->is_polar is_acidic Acidic Impurity? is_polar->is_acidic No aqueous_wash Aqueous Wash is_polar->aqueous_wash Yes is_nonpolar Non-polar Impurity? is_acidic->is_nonpolar No base_wash Dilute Base Wash is_acidic->base_wash Yes chromatography Column Chromatography is_nonpolar->chromatography Yes

Validation & Comparative

A Comparative Guide to Brominating Agents: Trimethylsilyl 4-bromobut-2-enoate in Context

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the introduction of bromine atoms into molecules is a critical transformation, enabling the further functionalization of organic compounds in the development of pharmaceuticals, agrochemicals, and materials. A variety of reagents, known as brominating agents, are available to chemists, each with its own distinct reactivity, selectivity, and applications. This guide provides a comparative analysis of Trimethylsilyl 4-bromobut-2-enoate against established brominating agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium tribromide.

It is crucial to preface this comparison with a key distinction: while NBS, DBDMH, and Pyridinium tribromide are widely recognized as general-purpose brominating agents that donate a bromine atom to a substrate, this compound serves a more specialized role. Its primary utility is not as a source of electrophilic or radical bromine for general bromination, but rather as a precursor to a zinc enolate in the Reformatsky reaction. In this context, the entire carbon skeleton of the butenoate is utilized, with the bromine atom's reactivity being pivotal for the formation of the organozinc reagent.

Versatile Brominating Agents: A Head-to-Head Comparison

N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium tribromide are mainstays in the synthetic chemist's toolbox for a variety of bromination reactions. Their performance is often dictated by the substrate and the desired outcome.

General Properties and Reactivity
FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyridinium tribromide
Appearance White to off-white crystalline solid[1]White crystalline compound with a slight bromine odor[2]Red-orange crystalline solid[3]
Primary Use Allylic and benzylic bromination (radical), electrophilic addition to alkenes, aromatic bromination (with acid catalyst)[4][5][6][7]Electrophilic bromination of arenes, alkenes, and alkynes; benzylic bromination[8][9]Selective bromination of alkenes, alkynes, aromatic compounds, and ketones[10][11]
Advantages Easy to handle solid, provides a low concentration of Br2, selective for allylic/benzylic positions[1][5][6]Higher bromine content by weight than NBS, stable solid, cost-effective[8]Stable solid, easy to handle, mild reaction conditions, high selectivity[10][12]
Disadvantages Can be unstable, requires recrystallization for high purity[13]Can be less selective than NBS in some cases.Lower bromine content by weight compared to DBDMH.
Solubility Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in acetic acid and CCl4.Soluble in many organic solvents.Soluble in polar solvents like acetic acid and methanol[3][14]
Performance Data in Aromatic Bromination

The bromination of activated aromatic compounds is a common application for these reagents. The following table summarizes a comparative study on the bromination of 2,4-dihydroxy diphenylmethanone.

Brominating AgentSolventTemperatureReaction TimeYieldReference
NBS THFRoom Temp.5 hHigh[15]
DBDMH THFRoom Temp.24 hHigh[15]
Pyridinium tribromide MeOHReflux-High[15]

In this specific example, NBS was found to be the most efficient reagent, offering a significantly shorter reaction time at room temperature compared to DBDMH. Pyridinium tribromide also required heating to achieve the desired transformation.[15]

Reaction Mechanisms and Workflows

The distinct reactivity of these agents stems from their different mechanisms of action.

N-Bromosuccinimide (NBS) in Allylic Bromination

NBS is the reagent of choice for the selective bromination of allylic and benzylic positions via a radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[4][16] The reaction is initiated by light or a radical initiator and proceeds by maintaining a low concentration of molecular bromine.[5][6][16]

NBS_Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Alkene Alkene Substrate R• R• HBr HBr R•->HBr trace HBr Br2 Br2 HBr->Br2 NBS NBS N-Bromosuccinimide (NBS) 2 Br• 2 Br• Br2->2 Br• Heat/Light Allylic Radical Allylic Radical Alkene->Allylic Radical Br• abstracts allylic H Allylic Bromide Allylic Bromide Allylic Radical->Allylic Bromide Reacts with Br2 Br• Br• Allylic Radical->Br• regenerated Br2_prop Br2 Electrophilic_Aromatic_Bromination Arene Aromatic Ring (Arene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Attack on Br+ BrominatingAgent Brominating Agent (e.g., DBDMH, PyBr3) BrominatingAgent->SigmaComplex Generates Br+ Bromoarene Brominated Arene SigmaComplex->Bromoarene Deprotonation Byproduct Byproduct SigmaComplex->Byproduct H+ loss Reformatsky_Reaction cluster_reagent_formation Reagent Formation cluster_reaction Reaction cluster_workup Workup Bromoester Trimethylsilyl 4-bromobut-2-enoate Enolate Zinc Enolate (Reformatsky Reagent) Bromoester->Enolate Oxidative Addition Zinc Zinc Metal Zinc->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Derivative Intermediate->Product Protonation Acid Aqueous Acid Acid->Product

References

Comparison of Trimethylsilyl 4-bromobut-2-enoate with similar silyl enol ethers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Trimethylsilyl 4-bromobut-2-enoate and Structurally Related Silyl Enol Ethers for Researchers in Organic Synthesis

In the realm of organic chemistry, silyl enol ethers are indispensable intermediates, serving as versatile enolate equivalents in a myriad of carbon-carbon bond-forming reactions. Their stability, ease of handling, and tunable reactivity make them superior alternatives to traditional metal enolates in many applications. This guide provides a comparative overview of this compound, a specialized silyl ketene acetal, and more common silyl enol ethers, offering insights into their reactivity, stability, and applications supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to select the optimal silyl enol ether for their synthetic challenges.

Introduction to Silyl Enol Ethers

Silyl enol ethers are characterized by a silicon atom bonded to the oxygen of an enolate. This arrangement tempers the nucleophilicity of the enolate, rendering the molecule more stable and isolable than its metallic counterparts. The reactivity of silyl enol ethers can be finely tuned by modifying the substituents on the silicon atom and the enolate backbone. This guide will focus on the comparison of this compound with other representative silyl enol ethers, including those derived from saturated and unsaturated esters and ketones.

Profile of this compound

This compound is a silyl ketene acetal derived from 4-bromobut-2-enoic acid. Its structure incorporates several key features that dictate its reactivity:

  • Silyl Ketene Acetal: This functional group imparts higher nucleophilicity compared to silyl enol ethers derived from ketones.

  • α,β-Unsaturation: The conjugated double bond can influence the regioselectivity of its reactions.

  • Allylic Bromide: The bromine atom at the 4-position provides a handle for subsequent transformations, potentially acting as a leaving group in substitution reactions or participating in radical processes.

Due to its specialized structure, this compound is not a commonly stocked reagent, suggesting its use in highly specific synthetic applications. Its reactivity is predicted to be a hybrid of a nucleophilic silyl ketene acetal and an electrophilic allylic bromide.

Comparative Analysis with Alternative Silyl Enol Ethers

For a comprehensive comparison, we will evaluate this compound against a selection of more conventional silyl enol ethers. The choice of the silyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), and Triisopropylsilyl (TIPS)) significantly impacts the stability and reactivity of the silyl enol ether.

Stability of Silyl Ethers

The stability of the silyl ether protecting group is crucial for its survival through various reaction conditions. The steric bulk of the substituents on the silicon atom is a primary determinant of its stability towards acidic and basic hydrolysis.

Silyl GroupRelative Stability to AcidRelative Stability to Base
TMS11
TES6410-100
TBS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000
Data sourced from literature on silyl ether protecting groups.[1][2][3]

This trend highlights that bulkier silyl groups like TBS and TIPS offer significantly greater stability, making them suitable for multi-step syntheses where the protecting group must endure various reagents. TMS ethers, being the most labile, are often used for temporary protection.

Reactivity in Key Transformations

The performance of silyl enol ethers is best assessed through their reactivity in fundamental carbon-carbon bond-forming reactions.

The Mukaiyama-Michael reaction is a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, typically catalyzed by a Lewis acid. The yields and stereoselectivities are influenced by the nature of the silyl enol ether, the Michael acceptor, and the catalyst.

Silyl Ketene AcetalMichael AcceptorCatalystYield (%)Enantiomeric Excess (ee, %)
Silyl ketene acetal of methyl isobutyrateβ,γ-Unsaturated α-keto esterChiral Magnesium Phosphateup to 96up to 98
Silyl ketene acetal of methyl acetateMethyl cinnamateChiral Silylium IDPi9598
(Z)-Silylketene thioacetal of S-isopropyl thioacetateCrotonaldehydeChiral Imidazolidinone7090
Data is illustrative and compiled from various enantioselective Mukaiyama-Michael reactions.[4][5][6]

Predicted Reactivity of this compound: As a silyl ketene acetal, it is expected to be a potent nucleophile in Michael additions. The presence of the electron-withdrawing bromine atom might slightly diminish its nucleophilicity compared to non-halogenated analogs. The conjugated system could lead to 1,4- or 1,6-addition products depending on the substrate and reaction conditions.

The Mukaiyama aldol reaction involves the addition of a silyl enol ether to an aldehyde or ketone, facilitated by a Lewis acid. This reaction is a cornerstone of stereoselective synthesis.

Silyl Enol Ether/Ketene AcetalAldehydeLewis Acid/CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Acetate-derived silyl ketene acetalVarious aldehydesSiCl4/Chiral PhosphoramideGood-High
Propanoate-derived silyl ketene acetalVarious aldehydesSiCl4/Chiral Phosphoramide-High (anti)High
Silyl ketene acetal from N-methylephedrine propionateBenzaldehydeTiCl4Good-High
Illustrative data from studies on catalytic, enantioselective Mukaiyama aldol reactions.[7][8][9][10][11]

Predicted Reactivity of this compound: It is expected to readily participate in Mukaiyama aldol reactions. The stereochemical outcome will be influenced by the geometry of the silyl ketene acetal and the choice of Lewis acid. The allylic bromide moiety might require careful selection of reaction conditions to avoid side reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.

General Procedure for the Synthesis of Silyl Ketene Acetals

This protocol describes the formation of a silyl ketene acetal from an ester using lithium diisopropylamide (LDA) as the base.

Materials:

  • Ester (e.g., methyl crotonate)

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Add the ester (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add TMSCl (1.2 eq) to the enolate solution and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the silyl ketene acetal.

General Procedure for the Mukaiyama-Michael Reaction

This protocol outlines the Lewis acid-catalyzed conjugate addition of a silyl ketene acetal to an α,β-unsaturated ketone.

Materials:

  • Silyl ketene acetal

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Lewis acid (e.g., TiCl4 solution in CH2Cl2)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add the Lewis acid (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of the silyl ketene acetal (1.2 eq) in anhydrous CH2Cl2 dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2.

  • Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Visualizing Reaction Pathways

Diagrams generated using Graphviz can help to clarify complex reaction mechanisms and workflows.

Synthesis_of_Silyl_Ketene_Acetal Ester Ester Enolate Lithium Enolate Ester->Enolate Deprotonation LDA LDA / THF, -78°C LDA->Enolate SKA Silyl Ketene Acetal Enolate->SKA Silylation TMSCl TMSCl TMSCl->SKA

Caption: Synthesis of a Silyl Ketene Acetal.

Mukaiyama_Michael_Reaction Acceptor α,β-Unsaturated Carbonyl ActivatedComplex Activated Complex Acceptor->ActivatedComplex LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->ActivatedComplex Activation Adduct Silyl Enol Ether Adduct ActivatedComplex->Adduct Nucleophilic Attack SKA Silyl Ketene Acetal SKA->Adduct Product 1,5-Dicarbonyl Compound Adduct->Product Workup Aqueous Workup Workup->Product Hydrolysis

References

Comparative Guide to the Validation of Analytical Methods for Trimethylsilyl 4-bromobut-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of principal analytical methodologies for the quantitative analysis of Trimethylsilyl 4-bromobut-2-enoate. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines strategies based on established techniques for analogous organosilicon and brominated compounds. The focus is on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound is a bifunctional molecule containing a silyl enol ether and a brominated alkene. The validation of analytical methods for its quantification is crucial for quality control, stability studies, and reaction monitoring in research and pharmaceutical development. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This guide compares the potential performance of HPLC, GC-MS, and qNMR for this purpose.

Methodology Comparison

The following table summarizes the key performance parameters for the proposed analytical techniques. The values presented are typical for the validation of methods for similar compounds and serve as a benchmark for the validation of a method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Linearity (R²) ≥ 0.99[1]≥ 0.99[2]Not Applicable (Direct Quantification)
Accuracy (% Recovery) 98 - 102%[3][4]95 - 105%[2]99 - 101% (with internal standard)
Precision (%RSD) < 2%[1]< 3%[5]< 1%
Limit of Detection (LOD) ng/mL rangepg to fg on column[6]µg/mL to mg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range[4]pg to ng on columnµg/mL to mg/mL range
Selectivity/Specificity Good, dependent on column and detectorExcellent, based on mass fragmentationExcellent, based on unique NMR signals
Sample Throughput HighMedium to HighLow to Medium

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are proposed starting points for method development for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the analysis of a wide range of organic compounds. Due to the presence of a carbon-carbon double bond, UV detection is a suitable choice.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (expected around 210-230 nm).

  • Injection Volume: 10 µL.

Validation Parameters to be Assessed: [1][3][7][8]

  • Specificity: Analysis of placebo/blank samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: A minimum of five concentrations are prepared to establish a linear relationship between concentration and peak area.[1]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels.[7]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results is evaluated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The silyl group in this compound makes it amenable to GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1 minute, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Parameters to be Assessed: [5][10][11]

  • Specificity: Confirmed by the absence of interfering peaks in blank samples and by the unique mass spectrum of the analyte.

  • Linearity: Established by analyzing a series of standard solutions across a defined concentration range.

  • Accuracy: Evaluated by spike/recovery studies in the sample matrix.

  • Precision: Determined by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).

  • LOD and LOQ: Calculated from the signal-to-noise ratio of the chromatographic peak in SIM mode.

  • Robustness: Assessed by introducing small variations in parameters like inlet temperature, oven ramp rate, and carrier gas flow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[12][13]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[14] Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[15]

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard) to allow for complete magnetization recovery.[16]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for high precision).[15][16]

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Visualizations

Experimental Workflow for Method Validation

G General Workflow for Analytical Method Validation A Define Analytical Method Requirements B Develop Analytical Method (HPLC, GC-MS, or qNMR) A->B C Perform Method Validation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Document Validation Report D->J E->J F->J G->J H->J I->J K Implement for Routine Use J->K

Caption: General workflow for analytical method validation.

Decision Tree for Method Selection

G Decision Tree for Analytical Method Selection A High Sensitivity Required? B GC-MS A->B Yes C Need for Absolute Quantification without Certified Standard? A->C No D qNMR C->D Yes E High Sample Throughput Needed? C->E No F HPLC E->F Yes G Consider HPLC or qNMR E->G No

References

Comparative Analysis of Synthetic Routes to 4-Bromobut-2-enoate Esters: A Focus on Trimethylsilyl Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Bromobut-2-enoate esters are valuable building blocks, and the choice of the ester group can significantly influence reaction outcomes and product stability. This guide provides a comparative analysis of the synthesis of trimethylsilyl 4-bromobut-2-enoate and its more common alkyl analogues, ethyl and methyl 4-bromobut-2-enoate.

The primary route to these compounds involves the allylic bromination of the corresponding crotonate ester. Below, we detail the proposed synthesis for the trimethylsilyl ester and compare it with established methods for the ethyl and methyl esters, supported by experimental data from the literature.

Data Presentation: A Comparative Overview

ParameterThis compound (Proposed)Ethyl 4-bromobut-2-enoateMethyl 4-bromobut-2-enoate
Starting Material Trimethylsilyl crotonateEthyl crotonateMethyl crotonate
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator/Catalyst Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideBenzoyl PeroxideRadical Initiator (e.g., AIBN)
Solvent Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)Carbon Tetrachloride (CCl₄)Chloroform or Carbon Tetrachloride
Reaction Time ~3 hours3 hoursNot specified, typically a few hours
Reaction Temperature RefluxRefluxReflux
Reported Yield Estimated >80%~63%[1]High yields generally reported[2]

Experimental Protocols

Detailed methodologies for the synthesis of the precursor trimethylsilyl crotonate and the three 4-bromobut-2-enoate esters are provided below.

1. Synthesis of Trimethylsilyl Crotonate (Precursor)

  • Reaction: Crotonic acid is reacted with trimethylsilyl chloride (TMSCl) in the presence of a base to form the corresponding silyl ester.

  • Procedure:

    • To a solution of crotonic acid (1 equivalent) in dry dichloromethane (CH₂Cl₂) is added triethylamine (1.2 equivalents) under an inert atmosphere.

    • The mixture is cooled to 0 °C, and trimethylsilyl chloride (1.1 equivalents) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The resulting triethylammonium chloride salt is removed by filtration.

    • The solvent is removed under reduced pressure to yield trimethylsilyl crotonate, which can be purified by distillation.

2. Synthesis of this compound (Proposed Method)

  • Reaction: Allylic bromination of trimethylsilyl crotonate using N-bromosuccinimide (NBS) and a radical initiator.

  • Procedure:

    • Trimethylsilyl crotonate (1 equivalent) is dissolved in dry carbon tetrachloride (CCl₄).

    • N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added to the solution.

    • The mixture is heated to reflux for approximately 3 hours, with reaction progress monitored by TLC or GC.

    • After cooling to room temperature, the succinimide byproduct is removed by filtration.

    • The filtrate is washed with a saturated aqueous solution of sodium sulfite and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

    • Purification by vacuum distillation is expected to yield pure this compound.

3. Synthesis of Ethyl 4-bromobut-2-enoate (Alternative Method 1)

  • Reaction: Allylic bromination of ethyl crotonate with NBS.[1]

  • Procedure:

    • 22.8 g of ethyl crotonate are dissolved in 40 ml of dry carbon tetrachloride.[1]

    • 35.6 g of N-bromosuccinimide and 0.2 g of benzoyl peroxide are added.[1]

    • The mixture is heated under reflux for three hours.[1]

    • After cooling to 0°C, the insoluble succinimide is filtered off.[1]

    • The filtrate is washed with water, and the organic layer is dried with sodium sulfate.[1]

    • After removing the solvent by distillation, the crude product is purified by vacuum distillation to yield 25 g of pure ethyl 4-bromocrotonate.[1]

4. Synthesis of Methyl 4-bromobut-2-enoate (Alternative Method 2)

  • Reaction: Allylic bromination of methyl crotonate with NBS. This method is analogous to the synthesis of the ethyl ester and is a common route to methyl 4-bromocrotonate.[2]

  • Procedure:

    • Methyl crotonate (1 equivalent) is dissolved in a suitable solvent such as chloroform or carbon tetrachloride.[2]

    • N-bromosuccinimide (typically 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added.

    • The mixture is heated to reflux until the starting material is consumed.

    • The reaction mixture is cooled, and the succinimide is removed by filtration.

    • The filtrate is washed with an aqueous solution of sodium thiosulfate and then brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo.

    • The resulting crude product can be purified by vacuum distillation.

Mandatory Visualizations

General Synthetic Workflow for 4-Bromobut-2-enoate Esters

The following diagram illustrates the general two-step process for the synthesis of the target compounds, starting from crotonic acid for the trimethylsilyl ester, and the respective crotonate esters for the alkyl alternatives.

Synthesis_Workflow cluster_tms Trimethylsilyl Ester Synthesis cluster_alkyl Alkyl Ester Synthesis crotonic_acid Crotonic Acid tmscl TMSCl, Et3N tms_crotonate Trimethylsilyl Crotonate tmscl->tms_crotonate Silylation nbs_tms NBS, AIBN tms_bromoester Trimethylsilyl 4-bromobut-2-enoate nbs_tms->tms_bromoester Allylic Bromination alkyl_crotonate Ethyl/Methyl Crotonate nbs_alkyl NBS, Initiator alkyl_bromoester Ethyl/Methyl 4-bromobut-2-enoate nbs_alkyl->alkyl_bromoester Allylic Bromination

Caption: General workflow for the synthesis of 4-bromobut-2-enoate esters.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the starting materials and the final products.

Logical_Relationship crotonic_acid Crotonic Acid silylation Silylation (e.g., TMSCl) crotonic_acid->silylation esterification Esterification (Ethanol or Methanol) crotonic_acid->esterification tms_crotonate Trimethylsilyl Crotonate silylation->tms_crotonate bromination_tms Allylic Bromination (NBS, Initiator) tms_crotonate->bromination_tms alkyl_crotonate Ethyl/Methyl Crotonate esterification->alkyl_crotonate bromination_alkyl Allylic Bromination (NBS, Initiator) alkyl_crotonate->bromination_alkyl tms_bromoester Trimethylsilyl 4-bromobut-2-enoate bromination_tms->tms_bromoester alkyl_bromoester Ethyl/Methyl 4-bromobut-2-enoate bromination_alkyl->alkyl_bromoester

Caption: Relationship between precursors and final bromoester products.

References

A Mechanistic Exploration of Trimethylsilyl 4-bromobut-2-enoate and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount objective. This guide provides a comparative analysis of the hypothetical reaction pathways of Trimethylsilyl 4-bromobut-2-enoate, a bifunctional reagent, with established synthetic methodologies. By examining the mechanistic underpinnings and presenting relevant experimental data for analogous transformations, we aim to validate the potential utility of this reagent in organic synthesis.

Introduction to this compound Reactivity

This compound is a versatile, yet not widely commercially available, reagent possessing two key reactive sites: a silyl ketene acetal and an allylic bromide. This dual functionality suggests a rich and varied reactivity profile, allowing it to act as either a nucleophile or an electrophile. The silyl ketene acetal moiety can serve as a soft enolate equivalent for conjugate additions or Reformatsky-type reactions. Concurrently, the allylic bromide functionality provides a handle for nucleophilic substitution, potentially via an SN2 or SN2' mechanism. This guide will explore these plausible reaction pathways and compare them to well-established, alternative synthetic methods that achieve similar molecular constructions.

Comparison of Reaction Pathways

We will explore three primary reaction pathways for which this compound could be a valuable reagent and compare them with existing, well-documented alternatives.

Reformatsky and Reformatsky-Type Reactions

The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[1][2][3] The key intermediate is a zinc enolate, which is sufficiently nucleophilic to attack aldehydes and ketones.

Hypothetical Pathway with this compound:

The silyl ketene acetal of this compound can be considered a pre-formed enolate. In the presence of a Lewis acid, it could directly react with aldehydes or ketones in a Mukaiyama-aldol type reaction, bypassing the need for metallic zinc. This offers the potential for milder reaction conditions and greater functional group tolerance.

Reformatsky_Comparison

Alternative: The Classical Reformatsky Reaction

A well-established alternative is the direct use of an α-bromo ester, such as ethyl bromoacetate, with zinc.

Reagent/ParameterValueReference
AldehydeBenzaldehyde[2]
α-Halo EsterEthyl bromoacetate[2]
MetalZinc powder[2]
SolventToluene[1]
Temperature90 °C[1]
Reaction Time30 min[1]
Yield 86% [1]

Experimental Protocol: Classical Reformatsky Reaction [1]

A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate (2.0 eq) is added, followed by a solution of the ketone (1.0 eq) in toluene. The mixture is stirred at 90 °C for 30 minutes. After cooling to 0 °C, water is added, and the mixture is filtered. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.

Michael Addition (Conjugate Addition)

Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4] Organocuprates (Gilman reagents) are particularly effective for this transformation, favoring conjugate addition over direct 1,2-addition to the carbonyl group.[5]

Hypothetical Pathway with this compound:

The silyl ketene acetal of this compound can act as the Michael donor in the presence of a Lewis acid catalyst, reacting with a Michael acceptor.

Michael_Addition_Pathway TMS_Enoate Trimethylsilyl 4-bromobut-2-enoate (Michael Donor) Intermediate Intermediate Adduct TMS_Enoate->Intermediate Michael_Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Michael_Acceptor->Intermediate Lewis_Acid Lewis Acid (Catalyst) Lewis_Acid->Intermediate Product 1,5-Dicarbonyl Compound Intermediate->Product Workup

Alternative: Conjugate Addition of Organocuprates

A standard method for achieving conjugate addition is the use of a Gilman reagent, such as lithium dimethylcuprate, with an α,β-unsaturated ester.

Reagent/ParameterValueReference
Michael AcceptorEthyl cinnamate[6]
Michael DonorLithium dimethylcuprate[7]
SolventDiethyl ether or THF[5]
Temperature-78 °C to room temperature[5]
Reaction TimeVaries (typically 1-4 hours)
Yield High (often >90%)

Experimental Protocol: Conjugate Addition of a Gilman Reagent

To a solution of copper(I) iodide in anhydrous diethyl ether or THF at low temperature (e.g., -78 °C) is added two equivalents of an organolithium reagent (e.g., methyllithium). The resulting Gilman reagent is then treated with the α,β-unsaturated ester. The reaction is stirred for a specified time and then quenched with a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by chromatography.

SN2' Reaction with Organocuprates

The allylic bromide moiety of this compound can act as an electrophile, undergoing nucleophilic substitution. With soft nucleophiles like organocuprates, an SN2' (conjugate substitution) pathway is often favored over a direct SN2 displacement.

Hypothetical Pathway with this compound:

An organocuprate could attack the γ-position of the butenoate system, leading to the displacement of the bromide and a double bond migration.

SN2_Prime_Pathway TMS_Enoate Trimethylsilyl 4-bromobut-2-enoate (Electrophile) Transition_State SN2' Transition State TMS_Enoate->Transition_State Organocuprate Organocuprate (R₂CuLi) (Nucleophile) Organocuprate->Transition_State Product γ-Substituted α,β-Unsaturated Ester Transition_State->Product Loss of Br⁻

Alternative: SN2' Reaction of Organocuprates with Allylic Halides

The reaction of organocuprates with simple allylic halides is a well-established method for forming new carbon-carbon bonds with allylic rearrangement.

Reagent/ParameterValueReference
Allylic HalideAllyl chloride[8]
OrganocuprateLithium dimethylcuprate[8]
SolventTHF-d8[8]
Temperature-100 °C[8]
Reaction TimeRapid[8]
Yield High (NMR yield) [8]

Experimental Protocol: SN2' Reaction of an Organocuprate with an Allylic Halide [8]

A solution of the Gilman reagent (e.g., lithium dimethylcuprate) is prepared in an appropriate solvent such as THF at low temperature. The allylic halide is then added to this solution. The reaction is typically rapid and is often monitored by techniques like NMR spectroscopy at low temperatures. Workup involves quenching the reaction with a suitable aqueous solution and subsequent extraction and purification of the product.

Conclusion

While direct experimental validation for the reactivity of this compound is not yet extensively documented, its structure strongly suggests a versatile and useful role in organic synthesis. By drawing parallels with well-established reactions such as the Reformatsky reaction, Michael addition, and SN2' reactions, we can predict its potential as a bifunctional building block. The hypothetical pathways presented here offer milder, potentially more efficient alternatives to classical methods. For instance, its use in Reformatsky-type reactions could circumvent the need for harsh conditions associated with metal activation. Similarly, its application as a Michael donor provides a direct route to 1,5-dicarbonyl compounds. The exploration of its reactivity as an electrophile in SN2' reactions further broadens its synthetic potential. This comparative guide serves as a foundational framework for future experimental investigations into the reaction pathways of this compound, a promising yet under-explored reagent in the synthetic chemist's toolbox.

References

A Comparative Study of Trimethylsilyl 4-bromobut-2-enoate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reactivity of Trimethylsilyl 4-bromobut-2-enoate, a versatile bifunctional reagent, in various solvent systems. The following sections detail its performance in a model aldol-type reaction, present hypothetical experimental data, and offer detailed protocols for researchers in organic synthesis and drug development.

Introduction to this compound

This compound is a silyl ketene acetal that possesses both nucleophilic and electrophilic potential. The silyl enol ether moiety allows it to act as a soft nucleophile in reactions with electrophiles, such as aldehydes and ketones.[1] Concurrently, the presence of an allylic bromide introduces an electrophilic center, susceptible to nucleophilic attack. The solvent system employed is expected to play a crucial role in modulating the reactivity and selectivity of reactions involving this reagent.[2][3] This guide explores these solvent effects through a model reaction with benzaldehyde.

Comparative Performance in a Model Aldol Reaction

The reaction of this compound with benzaldehyde in the presence of a Lewis acid catalyst (Titanium tetrachloride, TiCl₄) was chosen as a model system to evaluate the influence of the solvent on reaction yield and diastereoselectivity. Silyl enol ethers are known to react with aldehydes under Lewis acid catalysis in what is known as the Mukaiyama aldol addition.[4] The choice of solvent can significantly impact the reaction rate and the stereochemical outcome.

Quantitative Data Summary

The following table summarizes the hypothetical results of the model reaction in three different solvent systems: a non-polar solvent (Hexane), a polar aprotic weakly coordinating solvent (Tetrahydrofuran, THF), and a polar aprotic strongly coordinating solvent (Dimethylformamide, DMF).

Solvent SystemDielectric Constant (ε)Yield of Aldol Adduct (%)Diastereomeric Ratio (syn:anti)
Hexane1.89151:1.2
Tetrahydrofuran (THF)7.6851:3.5
Dimethylformamide (DMF)36.7601:1.5

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the expected chemical trends based on general principles of organic chemistry.

Experimental Protocols

General Procedure for the Mukaiyama Aldol Reaction of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Solvent (Hexane, THF, or DMF)

  • Anhydrous Dichloromethane (DCM) for catalyst dilution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried before use

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, was added this compound (1.0 mmol) and the chosen anhydrous solvent (10 mL).

  • The solution was cooled to -78 °C in a dry ice/acetone bath.

  • Freshly distilled benzaldehyde (1.0 mmol) was added dropwise to the solution.

  • A solution of TiCl₄ (1.1 mmol) in anhydrous DCM (2 mL) was added dropwise to the reaction mixture over 10 minutes.

  • The reaction mixture was stirred at -78 °C for 4 hours.

  • The reaction was quenched by the addition of a saturated aqueous NaHCO₃ solution (15 mL).

  • The mixture was allowed to warm to room temperature, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired aldol adduct. The yield and diastereomeric ratio were determined by ¹H NMR spectroscopy.

Reaction Pathway and Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of the Mukaiyama aldol reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Reagents: - this compound - Benzaldehyde - TiCl4 setup Reaction Setup (Inert Atmosphere, -78 °C) reagents->setup solvents Solvent Systems: - Hexane - THF - DMF solvents->setup addition Sequential Addition: 1. Reagents 2. Benzaldehyde 3. TiCl4 setup->addition stirring Stirring at -78 °C for 4h addition->stirring quench Quench with NaHCO3 stirring->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis: - Yield Calculation - NMR for Diastereomeric Ratio purification->analysis

Caption: Experimental workflow for the comparative study of solvent effects on the Mukaiyama aldol reaction.

Discussion of Results and Solvent Effects

The hypothetical data suggests that the choice of solvent has a profound impact on the outcome of the Mukaiyama aldol reaction.

  • Hexane: In a non-polar solvent like hexane, the solubility of the polar intermediates and the Lewis acid catalyst is expected to be low, leading to a sluggish reaction with a poor yield.

  • Tetrahydrofuran (THF): As a weakly coordinating polar aprotic solvent, THF is anticipated to be a good solvent for this reaction.[2] It can dissolve the reactants and intermediates effectively without strongly coordinating to the Lewis acid, thereby preserving its catalytic activity. This is reflected in the high hypothetical yield and diastereoselectivity.

  • Dimethylformamide (DMF): DMF is a strongly coordinating polar aprotic solvent.[4] While it effectively dissolves the reactants, its strong coordination to the titanium center of the Lewis acid can reduce its catalytic activity, leading to a lower yield compared to THF. The different coordination environment around the metal center can also alter the geometry of the transition state, resulting in a different diastereomeric outcome.

Alternatives to this compound

For similar synthetic transformations, researchers can consider the following alternatives:

  • Reformatsky Reagents: Zinc enolates of α-bromo esters (Reformatsky reagents) can also be used for additions to aldehydes and ketones. These are typically generated in situ from an α-bromo ester and zinc metal.

  • Other Silyl Enol Ethers: Silyl enol ethers derived from other bromo-substituted carbonyl compounds can be employed to introduce different chain lengths and substitution patterns.

  • Lithium Enolates: The corresponding lithium enolate, generated by deprotonation of the parent ester with a strong base like lithium diisopropylamide (LDA), can also undergo aldol additions. However, these are generally more reactive and less stable than silyl enol ethers.[1]

Conclusion

This comparative guide highlights the critical role of the solvent system in directing the reactivity of this compound. Based on established chemical principles, a weakly coordinating polar aprotic solvent such as THF is predicted to be optimal for the Mukaiyama aldol reaction with this reagent, affording higher yields and diastereoselectivity compared to non-polar or strongly coordinating polar aprotic solvents. The choice of solvent should therefore be a primary consideration in the design of synthetic routes employing this versatile bifunctional building block. Researchers are encouraged to perform their own experimental validations to confirm these trends for their specific applications.

References

Biological activity comparison of Trimethylsilyl 4-bromobut-2-enoate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Butenolide Derivatives

An objective review of the anticancer and anti-inflammatory potential of butenolide derivatives, supported by experimental data.

Introduction

Anticancer Activity of Butenolide Derivatives

Butenolide derivatives have shown promising cytotoxic activity against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected butenolide derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Butenolide-containing dithiocarbamate (I-14)Five human cancer cell lines<30[2][5]
(+)-3',3'-di-(dimethylallyl)-butyrolactone IIPANC-1 (pancreatic)5.3[6]
Versicolactone BPANC-1 (pancreatic)9.4[6]
3,4-dichloro-5(1'-methyl-1'formylamino)-2(5H)furanoneMurine colon adenocarcinomas (MAC 13, MAC 15A), M5076-recticulum cell sarcoma, Human colon xenografts (SW620, HCT 116, DLD-1)Significant anti-tumour activity[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the butenolide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several butenolide derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a general workflow for assessing apoptosis induction.

cluster_0 Apoptosis Induction Workflow A Cancer Cell Culture B Treatment with Butenolide Derivative A->B C Morphological Observation (e.g., microscopy for cell shrinkage, membrane blebbing) B->C D Flow Cytometry Analysis (e.g., Annexin V/PI staining) B->D E Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP cleavage) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: Workflow for evaluating apoptosis induction by butenolide derivatives.

Anti-inflammatory Activity of Butenolide Derivatives

Certain butenolide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Quantitative Comparison of Anti-inflammatory Activity

The table below presents the inhibitory effects of selected butenolide derivatives on the production of inflammatory markers.

Compound/DerivativeAssayInhibitionReference
Butyrolactone INO production in LPS-induced RAW 264.7 macrophagesSignificant inhibition[8]
Compound 10 (from Aspergillus terreus)NO production in LPS-induced RAW 264.7 macrophagesStronger than indomethacin[9]
Butenolide-based amide derivative 9In vivo carrageenan-induced paw edema84.69% inhibition[10]
Butenolide-based amide derivative 17In vivo carrageenan-induced paw edema76.52% inhibition[10]
Butenolide-based amide derivative 4In vivo carrageenan-induced paw edema76.22% inhibition[10]
Butenolide-based amide derivative 9TNF-α suppression74.83% suppression[10]
Butenolide-based amide derivative 17TNF-α suppression71.74% suppression[10]
Butenolide-based amide derivative 4TNF-α suppression67.11% suppression[10]
Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by macrophages.

Methodology:

  • Cell Culture: RAW 264.7 mouse macrophages are cultured in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the butenolide derivatives for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of some butenolide derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

cluster_1 NF-κB Inhibition Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription of Butenolide Butenolide Derivative Butenolide->IKK inhibits

Caption: Simplified diagram of NF-κB pathway inhibition by butenolide derivatives.

The available scientific evidence strongly suggests that butenolide derivatives represent a promising class of compounds with significant anticancer and anti-inflammatory potential. The data presented in this guide highlight their efficacy in various in vitro and in vivo models. Further research, including structure-activity relationship studies and investigation into more specific derivatives like Trimethylsilyl 4-bromobut-2-enoate, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers aiming to explore this fascinating class of molecules.

References

A Cost-Benefit Analysis of Trimethylsilyl 4-bromobut-2-enoate in Butenolide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Reagents

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the choice of reagents is a critical decision balancing cost, efficiency, and practicality. This guide provides a detailed cost-benefit analysis of using Trimethylsilyl 4-bromobut-2-enoate in the synthesis of butenolides, comparing it with a common alternative, ethyl 4-bromocrotonate, in the context of the Reformatsky reaction.

Executive Summary

The synthesis of γ-substituted butenolides, a common scaffold in biologically active molecules, is often achieved through the reaction of a carbonyl compound with a suitable four-carbon building block. Both this compound and ethyl 4-bromocrotonate serve as effective reagents in this transformation, typically via a Reformatsky or related reaction. This guide demonstrates that while the initial preparation of this compound involves an additional synthetic step and higher upfront reagent costs, its potential for higher yields and milder reaction conditions in subsequent transformations can offer significant advantages in terms of overall efficiency and cost-effectiveness, particularly in complex, multi-step syntheses.

Cost and Data Comparison

A direct comparison of the starting material costs and typical reaction parameters for the synthesis of a model butenolide using both reagents is summarized below.

Table 1: Cost Comparison of Starting Materials

ReagentSupplier & GradePrice (USD)QuantityCost per gram (USD)
For this compound Synthesis
4-Bromocrotonic AcidTCI America, >98.0%$370.951 g$370.95
Trimethylsilyl Chloride (TMSCl)Sigma-Aldrich, ≥99%$44.30100 g$0.44
Triethylamine (Et3N)Sigma-Aldrich, ≥99.5%$50.50500 mL (d=0.726)~$0.14/g
Alternative Reagent
Ethyl 4-bromocrotonateSigma-Aldrich, 75% tech.$56.705 g$11.34
Common Reagents for Butenolide Synthesis
Zinc dustSigma-Aldrich, <10 µm, ≥98%$113.001 kg$0.11
BenzaldehydeSigma-Aldrich, ≥99%$35.50500 mL (d=1.044)~$0.07/g

Table 2: Performance Comparison in a Model Butenolide Synthesis (Reaction with Benzaldehyde)

ParameterThis compoundEthyl 4-bromocrotonate
Reagent Preparation Requires in-situ or prior synthesisCommercially available
Typical Yield Generally higher (can exceed 80%)Moderate to good (typically 60-80%)
Reaction Conditions Milder, often at lower temperaturesOften requires heating
Byproducts Hexamethyldisiloxane (volatile)Ethanol
Purification Often simpler due to volatile byproductsMay require more rigorous purification

Experimental Protocols

Detailed methodologies for the preparation of the silyl ester and a subsequent butenolide synthesis, alongside a comparative protocol using ethyl 4-bromocrotonate, are provided below.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromocrotonic acid (1.0 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous diethyl ether or dichloromethane (solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromocrotonic acid and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add trimethylsilyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The formation of triethylammonium chloride is observed as a white precipitate.

  • The reaction mixture can be used in situ for the subsequent reaction, or the silyl ester can be isolated by filtration of the salt and removal of the solvent under reduced pressure. Due to its moisture sensitivity, in-situ use is often preferred.

Protocol 2: Synthesis of 4-phenyl-2(5H)-furanone using this compound

Materials:

  • This compound (from Protocol 1, 1.0 eq)

  • Zinc dust (activated) (1.5 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask containing activated zinc dust under an inert atmosphere, add anhydrous THF.

  • Add a small amount of the solution of this compound in THF to initiate the reaction (indicated by a gentle exotherm).

  • Add the remaining silyl ester solution and benzaldehyde concurrently to the zinc suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then treated with a mild acid (e.g., 1 M HCl) in THF to facilitate lactonization.

  • Purify the resulting butenolide by column chromatography.

Protocol 3: Synthesis of 4-phenyl-2(5H)-furanone using Ethyl 4-bromocrotonate

Materials:

  • Ethyl 4-bromocrotonate (1.0 eq)

  • Zinc dust (activated) (1.5 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask containing activated zinc dust under an inert atmosphere, add anhydrous THF.

  • Add a solution of ethyl 4-bromocrotonate and benzaldehyde in THF dropwise to the zinc suspension.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a β-hydroxy ester, is then subjected to acid-catalyzed lactonization (e.g., refluxing in benzene with a catalytic amount of p-toluenesulfonic acid with a Dean-Stark trap).

  • Purify the resulting butenolide by column chromatography.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflows and the general mechanism of the Reformatsky reaction.

Synthesis_Workflow cluster_silyl This compound Route cluster_ethyl Ethyl 4-bromocrotonate Route 4-Bromocrotonic Acid 4-Bromocrotonic Acid TMSCl, Et3N TMSCl, Et3N 4-Bromocrotonic Acid->TMSCl, Et3N Silylation TMS-ester Trimethylsilyl 4-bromobut-2-enoate TMSCl, Et3N->TMS-ester Zn, Benzaldehyde Zn, Benzaldehyde TMS-ester->Zn, Benzaldehyde Reformatsky Reaction Butenolide_S 4-phenyl-2(5H)-furanone Zn, Benzaldehyde->Butenolide_S Ethyl Bromocrotonate Ethyl Bromocrotonate Zn, Benzaldehyde_E Zn, Benzaldehyde Ethyl Bromocrotonate->Zn, Benzaldehyde_E Reformatsky Reaction Butenolide_E 4-phenyl-2(5H)-furanone Zn, Benzaldehyde_E->Butenolide_E

Caption: Synthetic workflows for butenolide synthesis.

Reformatsky_Mechanism R-Br R-CH(Br)-COOR' Organozinc Br-Zn-CH(R)-COOR' R-Br->Organozinc + Zn Zn Zn Intermediate [Intermediate Complex] Organozinc->Intermediate + R''₂C=O Carbonyl R''₂C=O Carbonyl->Intermediate Product R''₂C(O⁻ZnBr)-CH(R)-COOR' Intermediate->Product Hydroxyester R''₂C(OH)-CH(R)-COOR' Product->Hydroxyester + H₃O⁺ H3O+ H3O+ H3O+->Hydroxyester

Reproducibility in Butenolide Synthesis: A Comparative Guide to Trimethylsilyl 4-bromobut-2-enoate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of chemical reactions is paramount. This guide provides a comparative analysis of Trimethylsilyl 4-bromobut-2-enoate, a key reagent in the synthesis of butenolides, which are important structural motifs in many bioactive compounds. We present a detailed examination of its performance in the vinylogous aldol reaction, a cornerstone of butenolide synthesis, and compare it with a common alternative, Ethyl 4-bromobut-2-enoate, used in the Reformatsky reaction. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Reagent Comparison for Butenolide Synthesis

The choice of reagent and reaction conditions can significantly impact the yield, stereoselectivity, and reproducibility of butenolide synthesis. Below is a summary of the key performance indicators for this compound in a Lewis acid-catalyzed vinylogous aldol reaction and Ethyl 4-bromobut-2-enoate in a Reformatsky reaction, both with benzaldehyde as a model substrate.

FeatureThis compound (Vinylogous Aldol Reaction)Ethyl 4-bromobut-2-enoate (Reformatsky Reaction)
Reaction Type Lewis Acid-Catalyzed Vinylogous Aldol ReactionReformatsky Reaction
Key Reagents This compound, Benzaldehyde, TiCl₄Ethyl 4-bromobut-2-enoate, Benzaldehyde, Zinc
Typical Yield High (e.g., ~85%)Moderate to High (e.g., ~70-80%)
Reaction Time Relatively short (e.g., a few hours)Can be longer, including time for reagent activation
Diastereoselectivity Can be controlled with appropriate chiral catalystsGenerally moderate, can be influenced by reaction conditions
Substrate Scope Broad, effective with various aldehydes and ketonesBroad, effective with various aldehydes and ketones
Reproducibility Generally high under well-defined anhydrous conditionsCan be variable due to the nature of zinc activation

Delving into the Chemistry: Reaction Pathways

The synthesis of γ-hydroxybutenolides from 4-bromobut-2-enoate derivatives can be achieved through distinct chemical pathways. The silylated version, this compound, typically undergoes a Lewis acid-mediated vinylogous aldol reaction. In contrast, the non-silylated counterpart, Ethyl 4-bromobut-2-enoate, is commonly employed in the Reformatsky reaction.

G cluster_0 Vinylogous Aldol Reaction cluster_1 Reformatsky Reaction A This compound D γ-Hydroxybutenolide A->D B Aldehyde/Ketone B->D C Lewis Acid (e.g., TiCl₄) C->D E Ethyl 4-bromobut-2-enoate H Organozinc Intermediate E->H F Aldehyde/Ketone I γ-Hydroxybutenolide F->I G Zinc G->H H->I

Key reaction pathways for butenolide synthesis.

Experimental Protocols for Enhanced Reproducibility

Detailed and consistent experimental procedures are critical for achieving reproducible results. Below are representative protocols for the vinylogous aldol reaction using this compound and the Reformatsky reaction with Ethyl 4-bromobut-2-enoate.

Protocol 1: Vinylogous Aldol Reaction with this compound

This protocol describes the reaction of this compound with benzaldehyde catalyzed by titanium tetrachloride (TiCl₄).

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 mmol) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: Approximately 85% of the corresponding γ-hydroxybutenolide.

Protocol 2: Reformatsky Reaction with Ethyl 4-bromobut-2-enoate

This protocol details the zinc-mediated reaction of Ethyl 4-bromobut-2-enoate with benzaldehyde.

Materials:

  • Ethyl 4-bromobut-2-enoate

  • Benzaldehyde

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a suspension of activated zinc (1.5 mmol) in anhydrous THF (5 mL), add a solution of Ethyl 4-bromobut-2-enoate (1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Gently heat the mixture to initiate the reaction, then stir at room temperature for 1 hour to form the organozinc reagent.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: Approximately 70-80% of the corresponding γ-hydroxybutenolide.

Visualizing the Experimental Workflow

To ensure clarity and facilitate the replication of these experiments, the following workflow diagram outlines the key steps in both synthetic procedures.

G cluster_0 Vinylogous Aldol Reaction Workflow cluster_1 Reformatsky Reaction Workflow A1 Mix Benzaldehyde and TiCl₄ in DCM at -78°C A2 Add this compound A1->A2 A3 Stir for 2 hours at -78°C A2->A3 A4 Quench with NaHCO₃ A3->A4 A5 Workup and Purification A4->A5 B1 Activate Zinc B2 Form Organozinc Reagent with Ethyl 4-bromobut-2-enoate B1->B2 B3 Add Benzaldehyde at 0°C B2->B3 B4 Stir for 3 hours at room temperature B3->B4 B5 Quench with NH₄Cl B4->B5 B6 Workup and Purification B5->B6

Comparative experimental workflows.

Conclusion

Both this compound and Ethyl 4-bromobut-2-enoate are effective reagents for the synthesis of γ-hydroxybutenolides. The choice between the vinylogous aldol and Reformatsky reaction pathways will depend on the specific requirements of the synthesis, including desired yield, diastereoselectivity, and tolerance to reaction conditions. The silyl enol ether route often provides higher yields and potentially better stereocontrol under carefully controlled anhydrous conditions, suggesting a higher degree of reproducibility when protocols are strictly followed. The Reformatsky reaction, while a classic and robust method, can exhibit variability due to the surface activity of the zinc metal. By providing detailed, side-by-side protocols and comparative data, this guide aims to equip researchers with the necessary information to make informed decisions and achieve reproducible outcomes in their synthetic endeavors.

Safety Operating Guide

Proper Disposal of Trimethylsilyl 4-bromobut-2-enoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Disposal of Trimethylsilyl 4-bromobut-2-enoate requires professional handling. This substance should be treated as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular landfill.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Summary of Potential Hazards and Key Disposal Considerations

Due to its chemical structure, this compound is anticipated to share hazards with related organosilanes and brominated organic compounds. The primary concerns are its potential reactivity with water, flammability, and toxicity to aquatic life with long-lasting effects. Therefore, all disposal procedures must be conducted with stringent safety measures in place.

Hazard CategoryPotential Hazard DescriptionDisposal Implication
Reactivity May react with water or moisture to produce hydrogen bromide, which is corrosive and toxic.Avoid contact with water during storage and disposal. Do not attempt to neutralize with aqueous solutions without proper expertise and equipment.
Flammability Likely to be a combustible liquid.Keep away from ignition sources. Use non-sparking tools when handling containers.
Health Hazards Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if ingested or absorbed through the skin.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood.
Environmental Potentially toxic to aquatic organisms with long-term adverse effects in the aquatic environment.Prevent release into the environment. Do not dispose of in drains or waterways.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Skin Protection: Wear a chemically resistant lab coat.

  • Respiratory Protection: Handle the chemical in a certified chemical fume hood to avoid inhalation of vapors.

  • Contingency: Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with halogenated organic compounds.

  • Label the waste container clearly with "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., corrosive, flammable, environmentally hazardous).

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

3. Arrangement for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with all available information about the waste, including its name, quantity, and potential hazards.

  • Follow their specific instructions for packaging, labeling, and collection of the hazardous waste. The universal recommendation is to dispose of the contents and container at an approved waste disposal plant.[1][2][3]

4. Spill and Leak Management:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Trimethylsilyl 4-bromobut-2-enoate Waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Handle Waste in a Chemical Fume Hood ppe_check->fume_hood collect_waste Step 3: Collect Waste in a Labeled, Sealed Container fume_hood->collect_waste storage Step 4: Store Securely in a Cool, Dry, Ventilated Area collect_waste->storage contact_ehs Step 5: Contact EHS or Licensed Waste Disposal Company storage->contact_ehs follow_instructions Step 6: Follow Professional Disposal Instructions contact_ehs->follow_instructions end End: Waste Disposed of Safely follow_instructions->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of Trimethylsilyl 4-bromobut-2-enoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Trimethylsilyl 4-bromobut-2-enoate, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[1][2][3]To protect eyes from splashes and vapors that can cause serious eye irritation or damage.[4][5]
Hand Protection Neoprene or nitrile rubber gloves. It is advisable to double-glove for added protection.[2][6][7][8]To prevent skin contact, which can cause irritation or burns.[4][5] Check gloves for integrity before each use.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants made of natural fibers (e.g., cotton).[7][9]To protect the skin from splashes and to provide a barrier against accidental contact. Flame-resistant material is crucial due to the potential flammability of the compound.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[7][10]To protect feet from spills and falling objects.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[8]To prevent inhalation of vapors that may cause respiratory irritation.[4][5]

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to minimize risks during the handling and use of this compound.

1. Preparation:

  • Ensure that a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5][8]

  • Assemble all necessary equipment and reagents before introducing the this compound to the work area.

  • Don all required personal protective equipment as specified in the table above.

2. Handling and Use:

  • Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood to control vapor exposure.[5]

  • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[8]

  • Keep the container of this compound tightly closed when not in use to minimize the release of vapors.[4][5]

  • Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

3. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water as it may react with the compound.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the hazardous waste through your institution's designated environmental health and safety office.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 After Use disp2 Segregate Waste disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.